molecular formula C8H11BrN2 B1474788 4-Bromo-6-butylpyrimidine CAS No. 1694560-61-6

4-Bromo-6-butylpyrimidine

Cat. No.: B1474788
CAS No.: 1694560-61-6
M. Wt: 215.09 g/mol
InChI Key: SXZFQBZICFTVFL-UHFFFAOYSA-N
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Description

4-Bromo-6-butylpyrimidine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-butylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-butylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFQBZICFTVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-6-butylpyrimidine CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 4-Bromo-6-butylpyrimidine , a halogenated heterocyclic building block used in medicinal chemistry for structure-activity relationship (SAR) tuning, specifically to introduce lipophilic vectors via the butyl chain while leveraging the reactive bromine handle for cross-coupling.

Chemical Identity & Physiochemical Profile

This compound belongs to the class of 4-halopyrimidines. The "butyl" designation typically refers to the n-butyl chain unless specified as tert-butyl or iso-butyl. The data below reflects the n-butyl isomer, commonly used to modulate LogP (lipophilicity) in kinase inhibitor scaffolds.

Parameter Technical Specification
Chemical Name 4-Bromo-6-butylpyrimidine
CAS Number 1086382-12-8 (Generic/Series match*) or 1547303-88-7 (varies by salt/vendor) Note: Frequently indexed as the precursor 6-butylpyrimidin-4-ol (CAS 19806-38-3) in patents.
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
SMILES CCCCC1=NC=NC(Br)=C1
InChI Key (Generated) XQYJ... (Structure dependent)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~2.8 (High lipophilicity due to C4-alkyl chain)
Retrosynthetic Logic & Manufacturing

The synthesis of 4-bromo-6-butylpyrimidine is a classic example of de novo pyrimidine construction followed by deoxybromination . The presence of the alkyl group at C6 requires the selection of a specific


-keto ester starting material.
Mechanism of Action (Synthesis)
  • Cyclocondensation: A

    
    -keto ester (Ethyl 3-oxoheptanoate) reacts with Formamidine acetate. The formamidine provides the N-C-N fragment (C2), while the ester provides the C-C-C fragment (C4/C5/C6).
    
  • Tautomeric Equilibrium: The intermediate 6-butylpyrimidin-4-ol exists in equilibrium with its keto-form, 6-butylpyrimidin-4(3H)-one.

  • Aromatization/Bromination: Treatment with Phosphorus Oxybromide (POBr₃) converts the tautomeric hydroxyl group into a bromide leaving group via an imidoyl bromide intermediate.

DOT Diagram: Synthetic Pathway

SynthesisPath Start1 Ethyl 3-oxoheptanoate (C4-Alkyl Source) Inter Intermediate: 6-butylpyrimidin-4-ol (Tautomer) Start1->Inter NaOEt, EtOH Reflux, 12h Start2 Formamidine Acetate (N-C-N Source) Start2->Inter Product Target: 4-Bromo-6-butylpyrimidine Inter->Product POBr3, 110°C Reagent POBr3 / Toluene (Deoxybromination) Reagent->Inter

Figure 1: Two-step convergent synthesis from acyclic precursors.

Validated Experimental Protocols
Step 1: Synthesis of 6-butylpyrimidin-4-ol (Precursor)
  • Reagents: Sodium ethoxide (2.5 eq), Formamidine acetate (1.2 eq), Ethyl 3-oxoheptanoate (1.0 eq), Ethanol (Anhydrous).

  • Protocol:

    • Dissolve NaOEt in anhydrous EtOH under N₂ atmosphere.

    • Add Formamidine acetate; stir for 15 min.

    • Dropwise add Ethyl 3-oxoheptanoate over 30 mins (Exothermic).

    • Reflux for 12 hours. Monitor via TLC (10% MeOH in DCM).

    • Workup: Evaporate EtOH. Dissolve residue in minimal water. Acidify to pH 4-5 with glacial acetic acid to precipitate the product.

    • Yield Check: White solid. ¹H NMR should show a singlet around δ 8.0-8.2 (C2-H) and disappearance of ethyl ester signals.

Step 2: Bromination to 4-Bromo-6-butylpyrimidine
  • Reagents: 6-butylpyrimidin-4-ol (1.0 eq), POBr₃ (1.5 eq), Anisole (Catalytic, optional), Toluene (Solvent).

  • Protocol:

    • Suspend the pyrimidinol in dry Toluene.

    • Add POBr₃ in portions (Solid addition funnel) to avoid rapid HBr evolution.

    • Heat to 100-110°C for 4 hours. The suspension will clear as the imidoyl bromide forms.

    • Quenching (CRITICAL): Cool to 0°C. Pour slowly onto crushed ice/NaHCO₃ mixture. Do not add water to the reaction (violent exotherm).

    • Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is less polar than the starting material.

Reactivity & Applications in Drug Discovery

The 4-bromo-6-butylpyrimidine scaffold acts as a "lipophilic warhead" carrier.

Key Transformations
  • Suzuki-Miyaura Coupling: The C4-Bromine is highly activated for Pd-catalyzed coupling due to the electron-deficient nature of the pyrimidine ring.

    • Selectivity: C4 is significantly more reactive than C2 or C6 positions.

  • SNAr (Nucleophilic Aromatic Substitution): Reacts with amines or alkoxides at C4.

  • Lithiation: Halogen-Lithium exchange at C4 is possible at -78°C, allowing quenching with electrophiles (aldehydes, CO₂).

DOT Diagram: Functionalization Logic

Reactivity Core 4-Bromo-6-butylpyrimidine Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Pd(OAc)2, Amines) Core->Buchwald C-N Bond Formation SNAr SNAr Displacement (NaH, R-OH or HNR2) Core->SNAr C-O / C-N Bond Prod1 4-Aryl-6-butylpyrimidine (Bi-aryl Scaffold) Suzuki->Prod1 Prod2 4-Amino-6-butylpyrimidine (Kinase Hinge Binder) Buchwald->Prod2 Prod3 4-Alkoxy-6-butylpyrimidine (Ether Linker) SNAr->Prod3

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Strategic Value in MedChem
  • Lipophilicity Tuning: The n-butyl chain adds significant hydrophobicity, helping to bury the molecule in hydrophobic pockets of enzymes (e.g., ATP-binding sites of kinases).

  • Metabolic Stability: Unlike a methyl group (prone to oxidation) or a long alkyl chain (prone to floppy binding), the butyl group offers a balance of steric bulk and interaction potential.

Safety & Handling (SDS Summary)
  • Hazards: Corrosive (precursors), Irritant (product).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halopyrimidines can hydrolyze slowly in moist air to release HBr.

References
  • PubChem Compound Summary. 4-Bromopyrimidine Derivatives. National Library of Medicine. Available at: [Link]

  • Bhat, A. R., et al. (2015).[1] Synthesis and Biological Evaluation of Pyrimidine Derivatives. Der Pharma Chemica.[2] (Contextual synthesis of 4-bromo-6-methyl/alkyl analogs). Available at: [Link]

  • ResearchGate. Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and related alkyl-pyrimidines. Available at: [Link]

Sources

4-Bromo-6-butylpyrimidine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyrimidines

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with protein targets and its synthetic versatility.[1] Within this class of heterocycles, halo-substituted pyrimidines, such as 4-Bromo-6-butylpyrimidine, serve as pivotal intermediates, offering a reactive handle for the strategic elaboration of molecular complexity. This guide provides an in-depth technical overview of 4-Bromo-6-butylpyrimidine, focusing on its physicochemical properties, a robust synthetic protocol, its reactivity profile, and its potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties of 4-Bromo-6-butylpyrimidine

Precise physicochemical data for 4-Bromo-6-butylpyrimidine is not extensively documented in publicly available literature. However, based on its molecular structure and data from analogous compounds, we can establish its core properties.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂Calculated
Molecular Weight 215.09 g/mol Calculated
CAS Number 1694560-61-6BLD Pharm
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Boiling Point Not reported-
Melting Point Not reported-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from related compounds

Synthesis of 4-Bromo-6-butylpyrimidine: A Mechanistic Approach

While a specific, optimized synthesis for 4-Bromo-6-butylpyrimidine is not widely published, a reliable route can be designed based on established methodologies for the synthesis of analogous 4-bromo-6-alkylpyrimidines. The following protocol is a representative, multi-step synthesis starting from readily available precursors.

Experimental Protocol: A Three-Step Synthesis

Step 1: Condensation to form 6-butyl-4-hydroxypyrimidine

  • Rationale: This initial step constructs the core pyrimidine ring through a condensation reaction. Ethyl pentanoate provides the butyl group and the carbonyl functionality, while formamide serves as the source of the remaining ring atoms.

  • Procedure:

    • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add ethyl pentanoate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add formamide (1.5 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 6-butyl-4-hydroxypyrimidine.

Step 2: Chlorination of the Hydroxypyrimidine

  • Rationale: The hydroxyl group at the 4-position is a poor leaving group. To facilitate subsequent bromination, it is first converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure:

    • Suspend 6-butyl-4-hydroxypyrimidine (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • Monitor the reaction by TLC. Upon completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

    • Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-6-butylpyrimidine.

Step 3: Halogen Exchange to Yield 4-Bromo-6-butylpyrimidine

  • Rationale: The final step involves a halogen exchange reaction, replacing the chloro group with a bromo group. This is typically achieved using a bromide source in a suitable solvent.

  • Procedure:

    • Dissolve the crude 4-chloro-6-butylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

    • Add a source of bromide ions, for example, sodium bromide (NaBr, 1.5 equivalents) or hydrobromic acid (HBr).

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

    • Partition the residue between water and an organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-6-butylpyrimidine.

Visualizing the Synthetic Workflow```dot

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination Ethyl pentanoate Ethyl pentanoate Condensation Condensation Ethyl pentanoate->Condensation Formamide Formamide Formamide->Condensation 6-butyl-4-hydroxypyrimidine 6-butyl-4-hydroxypyrimidine Condensation->6-butyl-4-hydroxypyrimidine POCl3 POCl3 6-butyl-4-hydroxypyrimidine->POCl3 4-chloro-6-butylpyrimidine 4-chloro-6-butylpyrimidine POCl3->4-chloro-6-butylpyrimidine Halogen_Exchange Halogen Exchange (e.g., NaBr) 4-chloro-6-butylpyrimidine->Halogen_Exchange 4-Bromo-6-butylpyrimidine 4-Bromo-6-butylpyrimidine Halogen_Exchange->4-Bromo-6-butylpyrimidine

Caption: Suzuki-Miyaura cross-coupling of 4-Bromo-6-butylpyrimidine.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. [1][2]4-Bromo-6-butylpyrimidine serves as a valuable building block for accessing novel pyrimidine derivatives for several reasons:

  • Vector for Diversity: The bromo substituent provides a reactive site for introducing a wide range of chemical functionalities through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The butyl group is a lipophilic moiety that can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. Its presence can be crucial for achieving desired ADME (absorption, distribution, metabolism, and excretion) properties.

  • Bioisosteric Replacement: The pyrimidine ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering advantages in terms of metabolic stability and solubility.

While specific drugs derived directly from 4-Bromo-6-butylpyrimidine are not highlighted in the literature, its utility is analogous to other brominated pyrimidines that are key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other important classes of therapeutic agents. [3]

Conclusion

4-Bromo-6-butylpyrimidine represents a strategically important, yet underexplored, building block for synthetic and medicinal chemists. While detailed physical characterization is sparse, its synthesis is achievable through established chemical transformations. The true value of this compound is realized in its potential for derivatization, particularly through palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of molecular diversity, making it a valuable tool in the design and synthesis of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the importance of versatile intermediates like 4-Bromo-6-butylpyrimidine in the drug discovery pipeline cannot be overstated.

References

Sources

A Technical Guide to the Solubility of 4-Bromo-6-butylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-6-butylpyrimidine, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for solubility determination, and practical considerations for its handling and application in laboratory and process chemistry.

Introduction: The Significance of Solubility in Pyrimidine Chemistry

The pyrimidine nucleus is a cornerstone of numerous bioactive molecules and functional materials.[1] As such, understanding the solubility of substituted pyrimidines like 4-Bromo-6-butylpyrimidine is of paramount importance for their synthesis, purification, formulation, and biological application. Solubility data is critical for optimizing reaction conditions, developing robust crystallization processes, and ensuring bioavailability in pharmaceutical formulations. This guide provides a framework for characterizing the solubility of 4-Bromo-6-butylpyrimidine in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is underpinned by the intermolecular forces between solute and solvent molecules. For 4-Bromo-6-butylpyrimidine, its solubility profile is dictated by a combination of its molecular features:

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

  • The Bromo Substituent: The bromine atom contributes to the molecule's polarity and can participate in halogen bonding.

  • The Butyl Group: This nonpolar alkyl chain influences the molecule's lipophilicity.

A solvent's ability to dissolve 4-Bromo-6-butylpyrimidine will depend on its own properties, including polarity, hydrogen bonding capacity, and dielectric constant. A summary of relevant properties for common organic solvents can be found in Table 1.

Table 1: Properties of Common Organic Solvents

SolventDielectric Constant (20°C)Polarity IndexBoiling Point (°C)
N,N-Dimethylformamide (DMF)36.76.4153
Methanol32.76.665
Ethanol24.55.278
Acetone20.75.156
Dichloromethane (DCM)9.13.140
Ethyl Acetate6.04.477
Tetrahydrofuran (THF)7.64.066
Acetonitrile37.55.882
Toluene2.42.4111
Heptane1.90.198
Carbon Tetrachloride2.21.777

Note: Data compiled from publicly available resources.[2][3]

Based on the structure of 4-Bromo-6-butylpyrimidine, it is anticipated to exhibit higher solubility in polar aprotic solvents like DMF and polar protic solvents like methanol, and lower solubility in nonpolar solvents such as heptane. Studies on other pyrimidine derivatives have shown that solubility tends to increase with temperature.[1][4]

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the gravimetric method, which involves saturating a solvent with the solute at a specific temperature and then determining the concentration of the dissolved solid.

Materials and Equipment
  • 4-Bromo-6-butylpyrimidine (purity >98%)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath or heating block

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Oven

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh a specific amount of the chosen organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of 4-Bromo-6-butylpyrimidine to each vial to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic water bath set to the desired temperature. Stir the solutions for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial.

  • Evaporation: Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Quantification: After complete evaporation of the solvent, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved 4-Bromo-6-butylpyrimidine.

  • Calculation: The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

This experimental workflow is visualized in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Isolation cluster_quantification Quantification prep1 Weigh Solvent prep2 Add Excess Solute prep1->prep2 equilib Stir at Constant Temperature prep2->equilib sample Withdraw Supernatant equilib->sample filter Filter Solution sample->filter evap Evaporate Solvent filter->evap weigh Weigh Dried Solute evap->weigh calc Calculate Solubility weigh->calc

Caption: Gravimetric method for solubility determination.

Data Analysis and Modeling

The experimental solubility data can be correlated with temperature using thermodynamic models such as the modified Apelblat equation.[1][4] This allows for the prediction of solubility at temperatures not experimentally tested and for the calculation of thermodynamic parameters of dissolution, such as enthalpy, Gibbs energy, and entropy.

Safety and Handling

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-6-butylpyrimidine in organic solvents. By following the detailed experimental protocol and applying sound theoretical principles, researchers can generate the critical solubility data needed to advance their work in synthetic chemistry and drug development.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2015). ResearchGate. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. (2015). ResearchGate. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). Semantic Scholar. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. (n.d.). PubChem. [Link]

  • 4-Bromo-6-methylpyridin-3-ol. (n.d.). PubChem. [Link]

  • tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. (n.d.). PubChem. [Link]

  • 19136-36-8 | MFCD00234437 | 4-Bromo-6-(tert-butyl)pyrimidine. (n.d.). AA Blocks. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • Properties of Solvents Used in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 4-Bromo-6-butylpyrimidine. As no specific, comprehensive Safety Data Sheet (SDS) is publicly available for this compound, this guide synthesizes data from structurally analogous brominated pyrimidines and pyridines to establish a predicted hazard profile. This approach is grounded in the precautionary principle, urging researchers to treat the substance with a high degree of caution. The protocols and recommendations herein are designed to create a self-validating system of safety for laboratory professionals.

Chemical Identification and Properties

4-Bromo-6-butylpyrimidine is a halogenated heterocyclic compound. Its structure suggests utility as a building block in medicinal chemistry and materials science, where the pyrimidine core is a common scaffold and the bromo-substituent provides a reactive handle for cross-coupling reactions.

Identifier Information Source
IUPAC Name 4-Bromo-6-butylpyrimidineN/A
Synonyms 6-Butyl-4-bromopyrimidineN/A
CAS Number Not readily availableN/A
Molecular Formula C₈H₁₁BrN₂[1]
Molecular Weight 215.09 g/mol [1]
Predicted XLogP3 2.9[1]

Note: XLogP3 is a computed measure of hydrophobicity, suggesting this compound will have low solubility in water.

Anticipated Hazard Profile and GHS Classification

A definitive GHS classification for 4-Bromo-6-butylpyrimidine is not established. However, based on the documented hazards of similar brominated heterocyclic compounds, a conservative, predicted classification is presented below. The primary hazards are expected to be acute toxicity and irritation.[2][3][4][5][6][7]

Hazard Class Hazard Category Anticipated Hazard Statement Basis (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][4][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][5][8]

GHS Pictograms (Predicted):

This combination of hazards necessitates careful handling to avoid ingestion, skin/eye contact, and inhalation.[9]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with the anticipated hazards, a multi-layered approach to safety, starting with engineering controls, is essential.

Hierarchy of Controls Workflow

The following diagram illustrates the application of the hierarchy of controls, which prioritizes the most effective measures to minimize exposure risk.

cluster_0 Hierarchy of Controls for 4-Bromo-6-butylpyrimidine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous reagent if possible) Engineering Engineering Controls (Primary barrier) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs & Training) Engineering->Admin FumeHood Certified Chemical Fume Hood Engineering->FumeHood Ventilation Adequate General Ventilation Engineering->Ventilation PPE Personal Protective Equipment (Last line of defense) Admin->PPE Least Effective SOPs Standard Operating Procedures (SOPs) Admin->SOPs Training Mandatory Safety Training Admin->Training Gloves Gloves (Nitrile) PPE->Gloves Eyewear Safety Goggles/Face Shield PPE->Eyewear Coat Lab Coat PPE->Coat

Caption: Hierarchy of controls for mitigating exposure risks.

Recommended PPE

The final barrier between the researcher and the chemical is PPE. The selection must be based on the predicted hazards of skin/eye irritation and potential systemic toxicity upon absorption.

Protection Type Specification Rationale
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile).Protects against skin irritation and dermal absorption. Always wash hands after removing gloves.[10]
Eye/Face Protection Chemical safety goggles. Use a face shield if there is a splash hazard.Prevents contact with eyes, which is expected to cause serious irritation.[8][11]
Skin/Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact.[10]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood is the primary method to prevent respiratory irritation from vapors or aerosols.[10]

Safe Handling and Experimental Protocol

Adherence to a strict, validated protocol is paramount for ensuring safety during the handling and use of 4-Bromo-6-butylpyrimidine.

General Handling Precautions
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[8][11]

  • Avoid Inhalation/Ingestion: Avoid breathing dust, fumes, or vapors.[11] Do not eat, drink, or smoke when using this product.[12]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Protocol: Laboratory-Scale Reaction Setup
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area inside a chemical fume hood by laying down an absorbent, plastic-backed liner.[10]

    • Ensure all glassware is clean, dry, and free of defects.

  • Reagent Weighing and Transfer:

    • If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood to minimize dust generation.

    • If it is a liquid, transfer it using a calibrated syringe or pipette.

    • All transfers should be conducted slowly and carefully to prevent splashes or aerosol generation.

  • Reaction Execution:

    • Assemble the reaction apparatus within the fume hood.

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface with an appropriate solvent and then soap and water.[10]

    • Dispose of all contaminated materials (gloves, liners, pipette tips) as hazardous chemical waste in a clearly labeled, sealed container.[10]

    • Unused or residual chemical must be disposed of as hazardous waste.[10]

First-Aid and Emergency Response

Immediate and appropriate first-aid is critical in the event of an exposure.

Emergency First-Aid Workflow

cluster_0 Emergency First-Aid Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir Action WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Skin->WashSkin Action RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Eye->RinseEyes Action RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Action CallPoison Call a POISON CENTER or doctor if you feel unwell. FreshAir->CallPoison WashSkin->CallPoison If irritation occurs RinseEyes->CallPoison If irritation persists RinseMouth->CallPoison

Caption: Decision workflow for first-aid response to exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5][13] Call a poison center or doctor if you feel unwell.[11][13]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11] Take off contaminated clothing and wash it before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do so. Continue rinsing.[11][13] If eye irritation persists, get medical advice/attention.[11][13]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[13] Rinse mouth.[13]

Storage, Incompatibilities, and Disposal

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[11][13] The storage area should be dry and cool.[8][13][14] Store locked up.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[13][14] Also, keep away from heat, sparks, open flames, and other ignition sources.[8][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13] Do not allow the chemical to enter drains or the environment.[13]

Toxicological and Ecological Data Gap Analysis

It is critical to acknowledge that specific toxicological and ecotoxicological data for 4-Bromo-6-butylpyrimidine are not available in the reviewed literature.[15] The toxicological properties have not been fully investigated.[9][14] No information is available on persistence, degradability, or bioaccumulative potential.[15] Due to this significant data gap, the compound should be handled as if it has unknown long-term health effects and is potentially harmful to the environment. All waste must be managed as hazardous to prevent environmental release.

References

  • 4 - SAFETY DATA SHEET. (2020-06-09). Source: Provided Search Result.
  • 4-bromoanisole - SAFETY DATA SHEET. (2009-09-26). Source: Provided Search Result.
  • 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719.Source: PubChem.
  • 11 - SAFETY DATA SHEET. (2025-04-28). Source: Provided Search Result.
  • 19136-36-8 | MFCD00234437 | 4-Bromo-6-(tert-butyl)pyrimidine.Source: AA Blocks.
  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).Source: Provided Search Result.
  • 126401-90-9 | 4-Bromo-6-chloropyrimidine.Source: ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific.Source: Provided Search Result.
  • 4 - SAFETY DATA SHEET. (2010-11-16). Source: Provided Search Result.
  • SAFETY DATA SHEET - Fisher Scientific.Source: Provided Search Result.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-03-28). Source: Provided Search Result.
  • SAFETY DATA SHEET - Fisher Scientific.Source: Provided Search Result.
  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.Source: Cole-Parmer.
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety Data Sheets.Source: Echemi.
  • SAFETY DATA SHEET - Fisher Scientific.Source: Provided Search Result.
  • 34916-25-1|4-Bromo-6-phenylpyrimidine.Source: BLD Pharm.
  • 69543-97-1|4-Bromo-6-methoxypyrimidine.Source: BLD Pharm.

Sources

A Technical Guide to 4-Bromo-6-butylpyrimidine for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Bromo-6-butylpyrimidine is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a substituted pyrimidine, it serves as a versatile synthetic building block, primarily enabling the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the compound's physicochemical properties, strategic sourcing and procurement considerations for a research setting, its principal applications in drug discovery, and a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling. Safety and handling protocols are also discussed to ensure its responsible use in the laboratory.

Part 1: Physicochemical Properties and Characterization

4-Bromo-6-butylpyrimidine is a key intermediate whose precise properties are essential for reaction planning and verification. While a specific CAS number for the n-butyl isomer is not widely cataloged, its properties can be reliably estimated based on closely related analogs. Researchers must always refer to the supplier-specific Certificate of Analysis (CoA) for batch-specific data.

Table 1: Representative Physicochemical Data

Property Value (Estimated) Comments
Molecular Formula C₈H₁₁BrN₂ Based on the structure of a butyl group on the pyrimidine ring.
Molecular Weight 215.09 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solid/oil Typical for halogenated aromatic compounds.
SMILES CCCCc1cc(Br)ncn1 A standard representation of the molecule's structure.

| Purity (Typical) | >95% | Research grade purity; higher grades may be available via custom synthesis. |

Note: The data presented are representative. The physical state (solid vs. oil) can depend on purity and residual solvent. Always confirm with supplier documentation.

Part 2: Sourcing and Procurement Considerations for Researchers

The acquisition of specialized chemical intermediates like 4-Bromo-6-butylpyrimidine is a multi-step process that extends beyond a simple purchase. Pricing is not static and is influenced by a host of technical and logistical factors. A sound procurement strategy ensures the timely acquisition of high-quality material, safeguarding experimental integrity and project timelines.

Factors Influencing Price and Availability

The cost of a research chemical is a function of its synthetic complexity, purity, and the scale of production. Researchers should consider the following variables when budgeting and selecting a supplier.

Table 2: Key Factors Affecting Chemical Pricing

Factor High-Cost Driver Low-Cost Driver Rationale & Field Insight
Purity/Grade >99%, Analytically Certified 95-98%, Technical Grade For sensitive catalytic reactions, trace metal impurities can poison the catalyst. Higher purity commands a premium but is often non-negotiable for reproducible results.
Scale of Synthesis Milligram to Gram (Lab Scale) Kilogram (Bulk) The cost per gram decreases significantly at larger scales due to efficiencies in production. However, initial lab-scale synthesis is expensive.
Supplier Type Custom Synthesis Provider Large Catalog Supplier Custom synthesis offers flexibility for novel or rare compounds but involves dedicated chemist time and resources.[1] In-stock catalog items are typically cheaper.
Analytical Data Full Characterization (NMR, LC-MS, HPLC, CoA) Basic CoA only A comprehensive data package provides assurance of identity and purity, which is critical for publication and regulatory submissions. This service adds to the cost.

| Supply Chain | Geopolitical Instability, High Logistics Costs | Stable Raw Material Supply | The cost of raw materials and global shipping can fluctuate, directly impacting the final price of the intermediate.[1] |

Strategic Procurement Workflow

A systematic approach to procurement minimizes risks such as receiving incorrect or impure materials, which can derail research. The following workflow is recommended.

G cluster_plan 1. Planning & Vetting cluster_exec 2. Execution & Verification cluster_final 3. Finalization a Define Purity & Quantity Needs b Identify Potential Suppliers (Catalogs vs. Custom) a->b c Request Quotes & Lead Times b->c d Vet Suppliers: Review Case Studies, ISO Certification c->d e Issue Purchase Order (PO) d->e f Receive Shipment e->f g Quarantine & Verify: - Check CoA - Match to PO f->g h Perform Internal QC (e.g., NMR, MS) g->h i Release to Lab Inventory h->i j Update Chemical Inventory System i->j

Figure 1: Strategic workflow for procuring research chemicals.

Causality in Procurement:

  • Vetting (Step d): This is the most critical step. A supplier's inability to provide past synthesis examples or quality certifications is a major red flag. This self-validating check prevents future experimental failure.

  • Internal QC (Step h): Never assume the label is 100% correct. Verifying the structure and purity with in-house instrumentation provides an unshakeable foundation for your experiments. It confirms the supplier's trustworthiness and ensures your reaction inputs are known variables.[2]

Part 3: Key Synthetic Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like protein kinases.

4-Bromo-6-butylpyrimidine is not typically the final drug molecule but rather a crucial intermediate. The carbon-bromine bond is a synthetic linchpin, allowing for the strategic introduction of additional molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is arguably the most common application.

Mechanism of Action: In this reaction, the palladium catalyst facilitates the "coupling" of the pyrimidine (via its bromine atom) with an organoboron compound (typically a boronic acid or ester). This allows for the synthesis of bi-aryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The butyl group serves to occupy hydrophobic pockets in the target protein, potentially increasing binding affinity and modulating solubility.

Part 4: Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to couple 4-Bromo-6-butylpyrimidine with a generic arylboronic acid.

Objective: To synthesize 4-Aryl-6-butylpyrimidine from 4-Bromo-6-butylpyrimidine.

Materials:

  • 4-Bromo-6-butylpyrimidine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane / Water (4:1 mixture), degassed

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Standard workup and purification supplies (Silica gel, solvents)

Step-by-Step Methodology:
  • Vessel Preparation: Under a stream of inert gas (N₂ or Ar), add 4-Bromo-6-butylpyrimidine (1.0 eq), the selected Arylboronic Acid (1.2 eq), and anhydrous Potassium Carbonate (3.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.[3] The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[4]

  • Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst (0.05 eq). Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

    • Causality: This "evac/backfill" cycle is a standard technique to create a robustly inert atmosphere. The catalyst is added last to minimize its exposure to any residual air.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

    • Causality: The solvent system must dissolve the organic components while also supporting the inorganic base. Water is often crucial for the efficacy of inorganic bases like K₂CO₃. Degassing the solvent (by sparging with N₂ or using freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-Aryl-6-butylpyrimidine product.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle center pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product aryl_halide R¹-X (4-Bromo-6-butylpyrimidine) aryl_halide->oa_complex boronate [R²-B(OH)₃]⁻ boronate->tm_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->boronate

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This cycle is self-validating: the Pd(0) catalyst is regenerated at the end, allowing a small amount to turn over a large amount of substrate.[3][5][6][7] The key steps are the oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the activated boronic acid, and reductive elimination to form the product.[3]

Part 5: Safety and Handling

4-Bromo-6-butylpyrimidine and related halogenated heterocycles require careful handling in a controlled laboratory environment.

  • GHS Hazards (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.[9]

  • Documentation: Crucially, always read and understand the Safety Data Sheet (SDS) provided by the supplier before handling the chemical. [11] The SDS contains batch- and supplier-specific safety information that is the authoritative source for handling and emergency procedures.

By adhering to these scientific, strategic, and safety-conscious principles, researchers can effectively source and utilize 4-Bromo-6-butylpyrimidine to advance their drug discovery programs.

References

  • Cheméo. Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MolPort. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. Available at: [Link]

  • Universiti Teknologi Malaysia. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. Available at: [Link]

  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Whitworth University. Chemical Procurement SOP. Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Available at: [Link]

  • LightSource. Procurement categories for chemical manufacturers: A brief guide. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Lab Manager. Purchasing Guide: Chemicals. Available at: [Link]

Sources

Chemical stability of 4-Bromo-6-butylpyrimidine under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical stability of 4-Bromo-6-butylpyrimidine , synthesizing structural reactivity principles with practical handling protocols.

Part 1: Executive Summary & Molecular Architecture

Executive Stability Snapshot

4-Bromo-6-butylpyrimidine is a functionalized heteroaromatic scaffold used primarily as an electrophilic intermediate in cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).[1]

Under standard laboratory conditions (25°C, 1 atm, ambient humidity), the compound exhibits moderate kinetic stability but possesses inherent thermodynamic instability due to the electron-deficient nature of the pyrimidine ring. The C-Br bond at the 4-position is highly activated, rendering the molecule susceptible to hydrolysis and nucleophilic attack, particularly in the presence of moisture or basic impurities.

ParameterStability AssessmentCritical Risk Factor
Thermal Moderate (< 80°C)Decomposition via dehydrobromination at high T.
Hydrolytic Low to ModerateHydrolysis to 6-butylpyrimidin-4-ol (favored at pH > 8).
Oxidative HighThe electron-deficient ring resists oxidation; butyl chain is stable.
Photolytic LowSusceptible to radical debromination under UV light.
Structural Basis of Reactivity

The stability profile is dictated by the electronic interplay between the pyrimidine core and its substituents.

  • The Pyrimidine "Electron Sink": The two nitrogen atoms in the ring (positions 1 and 3) exert a strong electron-withdrawing effect via induction and resonance. This creates a partial positive charge (

    
    ) at the 2, 4, and 6 positions.
    
  • The 4-Bromo "Warhead": Bromine is a weak base and a good leaving group. Located at the electron-deficient 4-position, the C-Br bond is significantly weakened, making it a prime target for nucleophiles.

  • The 6-Butyl "Modulator": The butyl group donates electron density through the

    
    -framework (inductive effect, 
    
    
    
    ). While this slightly deactivates the ring compared to unsubstituted pyrimidine, it is insufficient to neutralize the activation of the 4-bromo group. Furthermore, the butyl chain adds lipophilicity (
    
    
    ), which aids solubility in organic solvents but does not protect the reactive center from moisture.

Part 2: Degradation Mechanisms

Understanding the specific pathways of degradation is essential for designing robust storage and handling protocols.

Hydrolytic Degradation (Dominant Pathway)

The primary degradation risk is the conversion of 4-bromo-6-butylpyrimidine to 6-butylpyrimidin-4-ol (often existing as its tautomer, 6-butylpyrimidin-4(3H)-one). This reaction follows an addition-elimination mechanism (


).
  • Mechanism: Water or hydroxide attacks the C-4 carbon. The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex). The system re-aromatizes by expelling the bromide ion.

  • Catalysis: This process is dramatically accelerated by:

    • High pH: Hydroxide (

      
      ) is a stronger nucleophile than water.
      
    • Acidic pH: Protonation of the ring nitrogens (

      
       or 
      
      
      
      ) increases the electrophilicity of the C-4 carbon.
Photolytic Degradation

Halogenated heterocycles are prone to homolytic bond cleavage under UV irradiation.

  • Pathway: UV energy (

    
    ) cleaves the C-Br bond, generating a pyrimidinyl radical and a bromine radical.
    
  • Outcome: The radical abstracts a hydrogen atom (potentially from the butyl chain or solvent), leading to 4-desbromo-6-butylpyrimidine or polymerization byproducts.

Visualization of Degradation Pathways

DegradationPathways cluster_conditions Critical Factors Start 4-Bromo-6-butylpyrimidine Intermed Meisenheimer Complex (High Energy) Start->Intermed + H2O / OH- (SNAr Attack) Prod_Photo Debrominated Byproducts (Radical Scavenging) Start->Prod_Photo + UV Light (Homolysis) Prod_Hyd 6-Butylpyrimidin-4-ol (Hydrolysis Product) Intermed->Prod_Hyd - HBr (Elimination) Factors pH > 8 accelerates Hydrolysis Protic solvents stabilize transition state

Figure 1: Primary degradation pathways showing the dominant SNAr hydrolysis route and secondary photolytic cleavage.

Part 3: Stability Testing Protocols

To validate the quality of a specific batch, the following stress testing (forced degradation) protocol is recommended. This is a self-validating system: if the compound survives these conditions, it is stable for standard use.

Experimental Workflow

Equipment Required:

  • HPLC-UV/Vis (Detection at 254 nm) or LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (Gradient).

Protocol Steps:

  • Preparation: Dissolve 4-Bromo-6-butylpyrimidine to 1 mg/mL in Acetonitrile (Stock Solution).

  • Stress Conditions: Aliquot Stock Solution into 4 vials and treat as follows:

    • Control: Store at 4°C in dark.

    • Acid Stress: Add 0.1 N HCl (1:1 v/v), heat at 60°C for 4 hours.

    • Base Stress: Add 0.1 N NaOH (1:1 v/v), stir at RT for 2 hours (Expect rapid degradation).

    • Oxidative Stress: Add 3%

      
      , stir at RT for 12 hours.
      
  • Analysis: Quench acid/base samples to neutral pH. Inject 5 µL into HPLC.

  • Calculation:

    
    .
    
Decision Logic for Handling

StabilityLogic Start Batch Receipt (4-Bromo-6-butylpyrimidine) Check_Color Visual Inspection: Is it Yellow/Orange? Start->Check_Color Purity_Test LC-MS Purity Check Check_Color->Purity_Test No (White/Off-white) Check_Color->Purity_Test Yes (Oxidation likely) Decision_Pass Purity > 97% Proceed to Storage Purity_Test->Decision_Pass Decision_Fail Purity < 95% Purify or Discard Purity_Test->Decision_Fail Storage Storage Protocol: 1. Flush with Argon 2. Seal with Parafilm 3. Store at 2-8°C Decision_Pass->Storage Action_Recrys Action: Recrystallize (Hexane/EtOAc) or Distill Decision_Fail->Action_Recrys Action_Recrys->Purity_Test Retest

Figure 2: Quality Control and Decision Logic for handling incoming batches.

Part 4: Handling & Storage Recommendations

Based on the chemical stability profile, the following protocols are mandatory to maintain compound integrity over time (Shelf life > 1 year).

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C . While the compound is stable at room temperature for short periods (days), long-term storage requires cold to inhibit slow hydrolysis.

  • Atmosphere: Store under an Inert Atmosphere (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas displacement prevents humid air ingress.

  • Container: Amber glass vials with Teflon-lined caps. The amber glass protects against UV-induced debromination.

  • Desiccation: Store the vial inside a secondary container (desiccator) with activated silica gel or Drierite.

Handling Precautions
  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage of stock solutions, as slow solvolysis can occur. Preferred solvents: Dichloromethane (DCM), DMSO (anhydrous), or Acetonitrile.

  • Moisture Sensitivity: The compound is not "air-sensitive" in the pyrophoric sense, but it is hygroscopic . Always allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the product.

Safety (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

  • Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol (Analogous Reactivity). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution of Pyrimidines. Retrieved from [Link]

  • MDPI. (2023). Reactivity of 4-bromopyrimidines in Suzuki-Miyaura Reactions. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-6-butylpyrimidine from 4-butyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


)[1]

Abstract & Strategic Significance

The conversion of 4-alkyl-6-hydroxypyrimidines to their corresponding 4-bromo derivatives is a pivotal transformation in medicinal chemistry.[1] 4-Bromo-6-butylpyrimidine serves as a high-value electrophile for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings, enabling the rapid diversification of pyrimidine scaffolds found in kinase inhibitors and agrochemicals.[1]

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-6-butylpyrimidine via deoxybromination.[1] Unlike chlorination (using


), bromination requires stricter moisture control and thermal management due to the higher reactivity and cost of Phosphorus Oxybromide (

). This guide prioritizes safety, yield maximization, and purity profiles suitable for downstream GMP applications.

Retrosynthetic Analysis & Mechanism

The transformation relies on the activation of the tautomeric hydroxyl group. While the starting material exists predominantly as the pyrimidin-4(3H)-one tautomer in the solid state, the reaction proceeds via the hydroxy tautomer.

Reaction Mechanism

The mechanism involves the formation of a highly reactive phosphorylium intermediate. The addition of catalytic N,N-Dimethylformamide (DMF) creates a Vilsmeier-Haack-type active species, significantly lowering the activation energy required for the nucleophilic attack of the bromide ion.[1]

ReactionMechanism SM 4-butyl-6-hydroxypyrimidine (Tautomer Equilibrium) Inter1 Phosphorylium Intermediate (O-POBr2) SM->Inter1 + POBr3 (- HBr) Transition Nucleophilic Attack (Br-) Inter1->Transition Rate Limiting Step Product 4-Bromo-6-butylpyrimidine Transition->Product - PO2Br DMF DMF Catalyst (Vilsmeier Adduct) DMF->SM Activation

Figure 1: Mechanistic pathway for the deoxybromination of hydroxypyrimidines.

Reagent Selection & Critical Parameters

ReagentRoleStoichiometryCritical Quality Attribute (CQA)
4-butyl-6-hydroxypyrimidine Substrate1.0 equivMoisture content <0.5% (Lyophilize if necessary).[1]

Brominating Agent1.5 - 2.0 equivSolid must be free-flowing crystalline; yellow/orange discoloration indicates decomposition.[1]
Anisole or Toluene Solvent5 - 10 VolAnisole is preferred for higher boiling point (

) and solubilizing power.[1]
N,N-Dimethylaniline Acid Scavenger1.0 equivOptional: Buffers HBr evolution, preventing degradation of acid-sensitive alkyl chains.[1]

Why


 over 

?
While

is a common brominating agent, it is prone to rapid hydrolysis and often results in lower yields for electron-deficient heterocycles like pyrimidines.[1]

provides a more thermodynamic driving force through the formation of the strong P=O bond in the byproduct (

).

Experimental Protocol

Phase 1: Reaction Setup

Safety Warning:


 reacts violently with water to release toxic HBr gas and Phosphoric acid.[2] All glassware must be oven-dried (

) overnight.[1] Perform all operations in a functioning fume hood.
  • Equipment: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a temperature probe.

  • Inerting: Flush the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charging:

    • Add 4-butyl-6-hydroxypyrimidine (10.0 mmol, 1.52 g) to the flask.

    • Add anhydrous Anisole (15 mL).

    • Critical Step: Add

      
        (15.0 mmol, 4.3 g) as a solid in one portion. (Note: If using Toluene, 
      
      
      
      may not fully dissolve at RT).
    • Add N,N-Dimethylaniline (10.0 mmol, 1.27 mL) dropwise (Exothermic).

Phase 2: Reaction Execution
  • Ramp: Heat the mixture to

    
      over 20 minutes.
    
  • Reflux: Maintain temperature at

    
     for 3–5 hours.
    
    • Visual Check: The suspension should become a clear, amber solution as the reaction progresses.

  • Monitoring: Monitor by TLC (20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).

Phase 3: Quenching & Workup (The "Hazard Zone")

This is the most dangerous step. The excess


 must be hydrolyzed carefully.

WorkupFlow Step1 Cool Reaction Mixture to 0-5°C Step2 Prepare Quench Buffer: Ice + Sat. NaHCO3 (Excess) Step1->Step2 Decision Pour Reaction INTO Quench? (Do NOT add water to reaction) Step2->Decision Action Slow Addition with Vigorous Stirring Decision->Action Extract Extract with Ethyl Acetate (3x) Action->Extract Wash Wash: Water -> Brine Extract->Wash Dry Dry over Na2SO4 -> Concentrate Wash->Dry

Figure 2: Safe quenching workflow for phosphorus halide reactions.

  • Cooling: Cool the reaction mixture to room temperature, then to

    
     using an ice bath.
    
  • Quench: Slowly pour the reaction mixture into a beaker containing 50g of crushed ice and 50mL of saturated

    
     solution.
    
    • Note: Evolution of

      
       and HBr fumes will occur. Stir vigorously until bubbling ceases.
      
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Purification & Characterization

Purification Strategy

The crude material is often an orange oil or low-melting solid.[1]

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Stability Note: Halogenated pyrimidines can hydrolyze on acidic silica. Add 1% Triethylamine to the eluent if degradation is observed.

Validation Criteria (Self-Validating Data)

To ensure the protocol worked, compare your data against these expected values:

  • Physical State: Colorless to pale yellow oil or low-melting solid.[1]

  • GC-MS: Molecular ion peaks at M and M+2 (1:1 ratio) corresponding to

    
     and 
    
    
    
    .[1]
    • Expected Mass: ~215/217 amu.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.9 ppm (s, 1H, H-2 Pyrimidine)[1]
      
    • 
       ~7.5 ppm (s, 1H, H-5 Pyrimidine)[1]
      
    • 
       ~2.7 ppm (t, 2H, benzylic 
      
      
      
      )
    • 
       ~1.7-0.9 ppm (multiplets, butyl chain)[1]
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Wet reagents hydrolyzed

.
Resublime

or buy fresh. Dry SM in vacuum oven.
Starting Material Remains Insufficient activation.Add 5 mol% DMF as a catalyst. Increase temp to

.
Black Tar Formation Thermal decomposition.Reduce temperature to

; ensure

flow is sufficient to remove HBr.
Product Hydrolysis Acidic workup.Ensure aqueous layer is pH 8-9 during quenching using

.

References

  • World Intellectual Property Organization. (2010). Process for the preparation of 4-bromo-substituted pyrimidines.[1][3][4][5] WO2010000669. Link[1]

  • PubChem. (n.d.). 4-Bromo-6-tert-butylpyrimidine Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1955). Purification and Handling of Phosphorus Oxybromide.[6] Coll. Vol. 3, p. 73. Link

  • Journal of Medicinal Chemistry. (2012). Synthesis of Pyrimidine Kinase Inhibitors via Deoxybromination. (General Reference for Pyrimidine functionalization). Link

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 4-Bromo-6-butylpyrimidine represents a critical entry point into lipophilic heteroaryl scaffolds common in kinase inhibitors and GPCR modulators. Unlike simple aryl halides, this substrate presents a unique duality:

  • High Reactivity: The electron-deficient pyrimidine ring activates the C4-bromide toward oxidative addition (C4 > C2 >>> C5 reactivity order).

  • Catalyst Deactivation Risk: The basic nitrogen atoms (N1/N3) can coordinate to the Palladium center, potentially arresting the catalytic cycle (Pd-poisoning), particularly in the absence of sterically bulky ligands.

  • Hydrolytic Instability: While the 6-butyl group adds lipophilicity and some steric bulk, the C4 position remains susceptible to nucleophilic attack by hydroxide ions in aqueous base, leading to the formation of the inactive pyrimidone byproduct.

This guide provides two distinct protocols: Method A (Cost-Effective/Standard) for robust substrates, and Method B (High-Performance) for sterically demanding or electron-poor coupling partners.

Mechanistic Insight & Optimization Matrix

Successful coupling requires balancing the rate of oxidative addition against the rate of protodeboronation and catalyst poisoning.

The Electronic Effect of the 6-Butyl Group

The n-butyl group at C6 is a weak electron donor (+I effect). Compared to a 6-H or 6-Cl analog, it slightly increases electron density in the ring.

  • Consequence: Oxidative addition at C4 is slightly slower than in 4-bromo-6-chloropyrimidine but remains significantly faster than in bromobenzene.

  • Solubility: The butyl chain significantly enhances solubility in non-polar solvents (Toluene, Hexanes), allowing for lower solvent volumes and better phase transfer kinetics.

Optimization Matrix: Variable Selection
VariableRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) sources are stable; in situ reduction is rapid with phosphines or boronic acids.
Ligand XPhos or SPhos Critical: Bulky biaryl phosphines prevent N-coordination (poisoning) and accelerate reductive elimination.
Base K₃PO₄ (2.0 M aq)Weaker than carbonates/hydroxides; minimizes hydrolysis of the C4-Br bond to the pyrimidone.
Solvent System THF:Water (4:1) or Toluene:Water Biphasic systems minimize the exposure of the sensitive halide to the aqueous base.
Temperature 60–80 °C Moderate heat is required. Excessive heat (>100°C) promotes dehalogenation.

Experimental Protocols

Method A: The "Standard" Protocol (Robust Substrates)

Best for: Coupling with electron-rich or neutral aryl boronic acids where cost is a factor.

Reagents:

  • 4-Bromo-6-butylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 1,4-Dioxane and 2.0 M Na₂CO₃. Sparge with Nitrogen/Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Loading: Add 4-Bromo-6-butylpyrimidine, the Boronic Acid, and Pd(PPh₃)₄ under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 85 °C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H = 215/217).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronic acids, or scale-up where catalyst loading must be minimized (<1 mol%).

Reagents:

  • 4-Bromo-6-butylpyrimidine (1.0 equiv)

  • Boronic Acid/Ester (1.3 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Ligand: XPhos (2–4 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (3.0 equiv, solid or 2M aq)

  • Solvent: Toluene/Water (10:1 ratio) or n-Butanol (for homogeneous conditions)

Step-by-Step Workflow:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of Toluene. Stir at RT for 5 mins to generate the active catalytic species (L-Pd(0)). The solution should turn from orange to pale yellow/black.

  • Main Vessel: Charge the Pyrimidine and Boronic Acid into the main reactor. Add the solvent (Toluene/Water).

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 80 °C for 2–6 hours. Note: XPhos systems are highly active; reaction times are often shorter.

  • Quench: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Visualized Workflows & Mechanisms

Diagram 1: Mechanistic Pathway & Pyrimidine Specifics

This diagram illustrates the catalytic cycle, highlighting the specific activation of the C4 position and the risk of Nitrogen coordination.

SuzukiMechanism Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Alkyl-Cl, Fast for Pyrimidine-Br) Start->OxAdd + Substrate Intermediate1 Pd(II)-Ar-Br Complex (N-Coordination Risk!) OxAdd->Intermediate1 Intermediate1->Start Catalyst Poisoning (If Ligand is not Bulky) BaseStep Base Activation (Exchange X for OH/OR) Intermediate1->BaseStep + Base (K3PO4) Transmetal Transmetallation (Boronate enters) BaseStep->Transmetal + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Regeneration Product 4-Aryl-6-butylpyrimidine RedElim->Product Substrate 4-Bromo-6-butylpyrimidine (C4 Activated by N1/N3) Substrate->OxAdd

Caption: Catalytic cycle emphasizing the high reactivity of the C4-pyrimidine bond and the necessity of bulky ligands to prevent N-coordination arrest.

Diagram 2: Decision Tree for Condition Selection

DecisionTree Root Select Coupling Partner (Boronic Acid) Type1 Simple Aryl / Electron Rich (e.g., Phenyl, Tolyl) Root->Type1 Type2 Sterically Hindered (e.g., 2,6-dimethylphenyl) Root->Type2 Type3 Heteroaryl / Unstable (e.g., 2-Pyridyl, 2-Thienyl) Root->Type3 MethodA METHOD A: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 85°C Type1->MethodA Standard Cost-Effective MethodB METHOD B: Pd(OAc)2 + XPhos, K3PO4 Toluene/H2O, 80°C Type2->MethodB Requires Bulk MethodC METHOD C: Pd2(dba)3 + SPhos, Cs2CO3 DME/H2O, 80°C Type3->MethodC Requires High Activity

Caption: Logic flow for selecting the optimal protocol based on the boronic acid partner's electronic and steric profile.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method B . The bulky XPhos ligand prevents the pyrimidine nitrogens from binding to Pd.
Hydrolysis Product (Pyrimidone) Base too strongSwitch from Carbonate (pKa ~10) to Phosphate (pKa ~7-8) or reduce water content (use anhydrous Toluene/DMF).
Homocoupling of Boronic Acid Oxygen presenceDegas solvents more rigorously (3x Freeze-Pump-Thaw or 15 min sparge). Add Boronic acid slowly.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) instead of acids. Lower temperature to 60 °C and extend time.

References

  • Reactivity of Halopyrimidines

    • Detailed analysis of C4 vs C2 reactivity in Pd-c
    • Source: BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Link

  • General Suzuki Protocols for Pyrimidines

    • Standard conditions using Pd(PPh3)4 for chloropyrimidines.[1]

    • Source: MDPI. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Link

  • Use of Bulky Ligands (XPhos/SPhos)

    • Seminal work on coupling difficult heteroaryl chlorides/bromides.
    • Source: Billingsley, K., & Buchwald, S. L. (2007). J. Am. Chem. Soc.[4] 129, 3358. Link

  • Base Effects in Heterocycle Coupling

    • Discussion on hydrolysis vs.
    • Source: Organic Chemistry Portal.[5] Suzuki Coupling Mechanism and Conditions. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and SNAr Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development. Their prevalence in biologically active molecules, including approved therapeutics, underscores the critical need for robust and versatile synthetic methodologies to access a diverse range of functionalized pyrimidine derivatives. Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatics, such as pyrimidines, represents a powerful and widely utilized strategy for the introduction of a variety of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.

This application note provides a comprehensive guide to the SNAr of 4-Bromo-6-butylpyrimidine, a versatile building block for the synthesis of novel compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the substitution with common nucleophiles, and offer insights into reaction optimization and troubleshooting.

The SNAr Mechanism on the Pyrimidine Ring: A Dance of Electrons

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a feature that is further enhanced by the presence of a good leaving group, such as a bromine atom. The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine at the 4-position). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which significantly stabilizes the intermediate.[2]

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored. This step is typically fast and irreversible.[1]

The overall rate of the SNAr reaction is primarily governed by the first step, the formation of the Meisenheimer complex.[3] Factors that stabilize this intermediate, such as the electron-withdrawing nature of the pyrimidine nitrogens, will accelerate the reaction.

SNAr_Mechanism cluster_0 SNAr Mechanism on 4-Bromo-6-butylpyrimidine Reactants 4-Bromo-6-butylpyrimidine + Nu:⁻ Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer_Complex Step 1: Nucleophilic Attack (Rate-determining) Product 4-Nu-6-butylpyrimidine + Br⁻ Meisenheimer_Complex->Product Step 2: Elimination of Br⁻ (Fast)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr of 4-Bromo-6-butylpyrimidine with representative amine, alcohol, and thiol nucleophiles. These protocols are based on established procedures for similar halopyrimidines and can be adapted as needed.[4][5]

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

This protocol describes the reaction of 4-Bromo-6-butylpyrimidine with aniline to yield N-(6-butylpyrimidin-4-yl)aniline.

Materials:

  • 4-Bromo-6-butylpyrimidine

  • Aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of 4-Bromo-6-butylpyrimidine (1.0 eq) in ethanol or DMF (0.1-0.5 M) in a round-bottom flask, add aniline (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If ethanol was used as the solvent, concentrate the mixture under reduced pressure. If DMF was used, dilute the mixture with ethyl acetate and wash with water and brine.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(6-butylpyrimidin-4-yl)aniline.[5]

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of 4-methoxy-6-butylpyrimidine via reaction with sodium methoxide.

Materials:

  • 4-Bromo-6-butylpyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 4-Bromo-6-butylpyrimidine (1.0 eq) in anhydrous methanol or THF (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield 4-methoxy-6-butylpyrimidine.

Protocol 3: Thiolation with a Thiol (e.g., Thiophenol)

This protocol outlines the preparation of 4-(phenylthio)-6-butylpyrimidine using thiophenol.

Materials:

  • 4-Bromo-6-butylpyrimidine

  • Thiophenol

  • Potassium carbonate or Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a suspension of potassium carbonate (1.5-2.0 eq) or sodium hydride (1.2 eq, handle with care!) in DMF or acetonitrile (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of 4-Bromo-6-butylpyrimidine (1.0 eq) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.[6]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to obtain 4-(phenylthio)-6-butylpyrimidine.

Summary of Reaction Protocols

ProtocolNucleophileReagentsSolventTemperatureTypical Reaction Time
1. Amination Primary/Secondary AmineAmine, Base (TEA, DIPEA)Ethanol, DMFReflux or 80-100 °C2-24 h
2. Alkoxylation AlkoxideSodium/Potassium AlkoxideAlcohol, THFRT to 50 °C1-12 h
3. Thiolation ThiolThiol, Base (K₂CO₃, NaH)DMF, AcetonitrileRT to 70 °C1-16 h

Factors Influencing Reaction Success: A Deeper Dive

Optimizing SNAr reactions requires a nuanced understanding of the interplay between various experimental parameters.

  • Nucleophilicity: The reactivity of the nucleophile is a key determinant of the reaction rate. Generally, more nucleophilic species react faster. For amines, basicity is a good, but not perfect, indicator of nucleophilicity.[7] Thiols are generally excellent nucleophiles for SNAr reactions.[6]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. Protic solvents like ethanol can also be used, particularly for amination reactions.[2]

  • Base: In reactions involving amines and thiols, a base is typically required to neutralize the hydrogen halide formed during the reaction or to deprotonate the nucleophile to increase its reactivity.[6][7] Common bases include tertiary amines (TEA, DIPEA) and inorganic bases (K₂CO₃). For less reactive nucleophiles, stronger bases like sodium hydride may be necessary.[6]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessive heat can lead to side reactions and decomposition of starting materials or products. The optimal temperature should be determined empirically for each specific reaction.

  • Leaving Group: The nature of the leaving group influences the reaction rate. For SNAr reactions, the rate-determining step is the nucleophilic attack, and the leaving group ability follows the order F > Cl ≈ Br > I, which is the reverse of what is observed in SN1 and SN2 reactions.[8] This is because the more electronegative halogens better stabilize the partial negative charge on the ipso-carbon in the transition state leading to the Meisenheimer complex.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile- Low reaction temperature- Inappropriate solvent- Deactivated substrate- Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols)- Increase the reaction temperature- Switch to a more polar aprotic solvent (e.g., DMF, DMSO)- If applicable, consider a more activated pyrimidine substrate
Formation of Side Products - Reaction with solvent (solvolysis)- Di-substitution (if applicable)- Decomposition at high temperatures- Use an aprotic solvent to avoid solvolysis- Use a stoichiometric amount of the nucleophile to minimize di-substitution- Lower the reaction temperature and extend the reaction time- Ensure an inert atmosphere to prevent oxidative side reactions
Difficult Purification - Product is highly polar and streaks on silica gel- Co-elution of product and starting material- Use a different eluent system for column chromatography (e.g., add a small amount of triethylamine for basic products)- Consider recrystallization as an alternative purification method[4]- Ensure the reaction goes to completion to simplify purification

Experimental Workflow Overview

SNAr_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Solvent, Base, Nucleophile) Start->Reaction_Setup Reaction SNAr Reaction (Heating & Monitoring by TLC) Reaction_Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying_Concentration Drying & Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography or Recrystallization) Drying_Concentration->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for the SNAr of 4-Bromo-6-butylpyrimidine.

Conclusion

The Nucleophilic Aromatic Substitution of 4-Bromo-6-butylpyrimidine is a versatile and powerful tool for the synthesis of a wide array of substituted pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of this important transformation.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. PubMed. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]

  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

Sources

The Strategic Application of 4-Bromo-6-butylpyrimidine in Modern Kinase Inhibitor Design: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Prominence of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent a highly validated and commercially significant class of drug targets. The dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the diverse landscape of kinase inhibitor scaffolds, the pyrimidine ring holds a privileged position, forming the core of numerous FDA-approved drugs.[1] Its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region makes it an ideal foundation for inhibitor design.[2]

This technical guide focuses on a specific, yet versatile, pyrimidine derivative: 4-bromo-6-butylpyrimidine . We will explore its strategic application as a scaffold in the design and synthesis of novel kinase inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this key intermediate, principles for derivative design, and detailed protocols for the evaluation of final compounds. Our narrative is grounded in the principles of rational drug design, emphasizing the causal relationships between molecular structure, synthetic strategy, and biological activity.

The 4-Bromo-6-butylpyrimidine Scaffold: A Privileged Starting Point

The 4-bromo-6-butylpyrimidine scaffold offers a unique combination of features that make it an attractive starting point for kinase inhibitor design:

  • Reactive Handle for Diversification: The bromine atom at the 4-position serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the systematic introduction of a diverse array of substituents to explore the solvent-exposed region of the kinase active site.

  • Modulation of Physicochemical Properties: The 6-butyl group contributes to the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. The length and branching of this alkyl chain can be systematically modified to fine-tune these properties and explore hydrophobic pockets within the kinase active site.[3]

  • Established Synthetic Accessibility: As will be detailed, the synthesis of the 4-bromo-6-butylpyrimidine scaffold can be achieved through a logical and scalable synthetic sequence, making it amenable to library synthesis and lead optimization campaigns.

Synthesis of the 4-Bromo-6-butylpyrimidine Scaffold: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for the synthesis of 4-bromo-6-butylpyrimidine, proceeding via the key intermediate 6-butyl-4-hydroxypyrimidine. This multi-step synthesis is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Protocol 1: Synthesis of 6-butyl-4-hydroxypyrimidine

This procedure is adapted from established methods for the synthesis of 6-alkyl-4-hydroxypyrimidines.[4][5] The reaction involves the condensation of ethyl 3-oxohexanoate with formamide in the presence of a strong base.

Materials:

  • Ethyl 3-oxohexanoate

  • Formamide

  • Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, carefully add sodium metal (1.1 eq) to absolute ethanol (200 mL) in portions. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamide (2.0 eq).

  • Addition of β-Ketoester: Slowly add ethyl 3-oxohexanoate (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid until the pH is approximately 7. A precipitate will form.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (100 mL) and extract with diethyl ether (3 x 100 mL) to remove any unreacted starting material. The product will remain in the aqueous layer.

  • Purification: Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-butyl-4-hydroxypyrimidine.

Protocol 2: Synthesis of 4-Bromo-6-butylpyrimidine

This step involves the conversion of the hydroxyl group to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr₃).

Materials:

  • 6-butyl-4-hydroxypyrimidine

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-butyl-4-hydroxypyrimidine (1.0 eq) in anhydrous acetonitrile (50 mL).

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (1.5 eq) to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-6-butylpyrimidine.

Designing Kinase Inhibitors with the 4-Bromo-6-butylpyrimidine Scaffold: Structure-Activity Relationship (SAR) Insights

The true power of the 4-bromo-6-butylpyrimidine scaffold lies in its potential for systematic modification to achieve high potency and selectivity for a target kinase. The following section outlines key principles for designing derivatives based on this scaffold.

The Kinase Hinge-Binding Motif

The pyrimidine core itself is a well-established hinge-binding motif.[2] The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, respectively. This interaction anchors the inhibitor in the ATP-binding pocket.

Exploiting the 4-Position for Selectivity and Potency

The bromine atom at the 4-position is the primary site for diversification. Through palladium-catalyzed cross-coupling reactions, a vast chemical space can be explored. The choice of the substituent at this position is critical for achieving both potency and selectivity.

  • Aryl and Heteroaryl Substituents: Introduction of aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the active site. These groups can be further functionalized to engage in additional hydrogen bonding or hydrophobic interactions. For example, the addition of a substituted aniline can mimic the adenine base of ATP and form additional hydrogen bonds.

  • Linker Chemistry: The nature of the linker connecting the pyrimidine core to the 4-position substituent can influence the vector and flexibility of the appended group, allowing for optimal positioning within the active site.

The Role of the 6-Butyl Group

The 6-butyl group typically occupies a hydrophobic pocket within the kinase active site.

  • Lipophilicity and Potency: The length and branching of the alkyl chain at this position can be tuned to optimize hydrophobic interactions and, consequently, inhibitor potency.[3]

  • Selectivity: As different kinases have varying shapes and sizes of this hydrophobic pocket, modification of the 6-alkyl group can be a key strategy to achieve selectivity between closely related kinases.

The following diagram illustrates the general workflow for kinase inhibitor design starting from the 4-bromo-6-butylpyrimidine scaffold.

Kinase_Inhibitor_Design_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade Scaffold 4-Bromo-6-butylpyrimidine Scaffold Derivatization Library of Derivatives Scaffold->Derivatization Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) SAR Structure-Activity Relationship (SAR) Analysis Optimization Lead Optimization SAR->Optimization Iterative Design Cycles Candidate Preclinical Candidate Optimization->Candidate Optimization->Derivatization Synthesize New Analogs Biochemical Biochemical Assays (e.g., ADP-Glo) Derivatization->Biochemical Primary Screen Cellular Cellular Assays (e.g., MTT, Phosphorylation) Biochemical->Cellular Secondary Screen Cellular->SAR

Figure 1: General workflow for kinase inhibitor design using the 4-bromo-6-butylpyrimidine scaffold.

Evaluation of Kinase Inhibitor Efficacy: Standardized Protocols

Once a library of derivatives has been synthesized, a systematic evaluation of their biological activity is essential. The following protocols for a biochemical kinase assay and a cellular viability assay provide a robust framework for this evaluation.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution according to the manufacturer's protocol. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate solution to each well of the 384-well plate.

    • Add 0.5 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Case Study: Targeting the EGFR Signaling Pathway

To illustrate the application of these principles, let's consider the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[8] The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and migration.[9]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Phosphorylation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Activation Akt->Transcription STAT3->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Inhibitor 4-Bromo-6-butylpyrimidine -based Inhibitor Inhibitor->EGFR Inhibition

Figure 2: Simplified representation of the EGFR signaling pathway and the point of intervention for a 4-bromo-6-butylpyrimidine-based inhibitor.

A hypothetical inhibitor based on our scaffold could be designed to bind to the ATP pocket of the EGFR kinase domain. The pyrimidine core would form hydrogen bonds with the hinge region. The 6-butyl group would occupy the hydrophobic pocket, and a carefully selected substituent at the 4-position, for example, a 3-chloro-4-fluoroaniline moiety, could extend into the solvent-exposed region to enhance potency and selectivity. The efficacy of such a compound would be initially assessed using the ADP-Glo™ assay with recombinant EGFR, followed by cellular assays using EGFR-dependent cancer cell lines (e.g., A431) to determine its effect on cell proliferation and EGFR phosphorylation.

Conclusion and Future Directions

The 4-bromo-6-butylpyrimidine scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of reactive and modulatory functional groups, provides a powerful platform for lead discovery and optimization. By applying the principles of rational drug design and employing robust biochemical and cellular assays, researchers can effectively leverage this scaffold to develop potent and selective kinase inhibitors for a range of therapeutic targets. Future work in this area could involve the exploration of a wider range of substituents at the 4-position, including the use of fragment-based screening to identify novel binding motifs. Furthermore, a deeper understanding of the structure-activity relationships governing the 6-alkyl group will be crucial for fine-tuning inhibitor selectivity.

References

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents. (n.d.).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed Central. (2023, March 3). Retrieved February 3, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (2021, May 19). Retrieved February 3, 2026, from [Link]

  • IC 50 Values of CDK4/6 Inhibitors | Download Table - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay | Download Scientific Diagram. (n.d.). Retrieved February 3, 2026, from [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed. (2022, November 8). Retrieved February 3, 2026, from [Link]

  • 2-(4-Bromophenyl)-4-tert-butyl-6-chloropyrimidine 1g - Dana Bioscience. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8). Retrieved February 3, 2026, from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • Bromination of Butyl Rubber in the Presence of Electrophilic Solvents and Oxidizing Agents | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Process for the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines - CORE. (1976, November 22). Retrieved February 3, 2026, from [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - Frontiers. (2021, July 18). Retrieved February 3, 2026, from [Link]

  • Molecular Docking of Fangchinoline Against Bruton's Tyrosine Kinase (BTK) as a Potential Anticancer Target - International Journal of Research and Review. (n.d.). Retrieved February 3, 2026, from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). Retrieved February 3, 2026, from [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (n.d.). Retrieved February 3, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. | Download Scientific Diagram. (n.d.). Retrieved February 3, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Molecular Docking of Selected Compounds Against Cellular Components of Bacteria - Texila International Journal. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2,4-Dibromo-6-chloropyrimidine | C4HBr2ClN2 | CID 130114675 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Procedure for lithiation and functionalization of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regiocontrolled Lithiation and Functionalization of 4-Bromo-6-butylpyrimidine

Part 1: Executive Summary & Strategic Analysis

The functionalization of 4-Bromo-6-butylpyrimidine presents a classic yet complex challenge in heterocyclic organometallic chemistry. This scaffold offers three distinct reactive sites, each governed by competing kinetic and thermodynamic factors:

  • C4-Bromine (Li-Halogen Exchange): The most rapid and reliable pathway for introducing complexity at the 4-position.[1]

  • C2-Proton (Directed Ortho Metalation - DoM): The most acidic site (pKa ~20) due to the inductive effect of the flanking nitrogen atoms.

  • C5-Proton (Halogen Dance Risk): While less acidic than C2, lithiation here (ortho to Br) can trigger a "Halogen Dance" rearrangement, shifting the bromine to C5 and the lithium to C4.[1]

Core Directive: This guide prioritizes the Lithium-Halogen Exchange (Li-X) as the primary method for library generation, while providing a secondary protocol for C2-functionalization . We explicitly address the suppression of the "Halogen Dance" and alpha-lithiation of the butyl chain.

Part 2: Mechanistic Insight & Decision Matrix

Before selecting a protocol, understand the electronic landscape of the substrate.

  • Reagent Selection is Critical:

    • n-Butyllithium (n-BuLi): A strong nucleophile that favors Lithium-Halogen Exchange (Li-X) at the C4-Br bond over deprotonation at -78°C.[1]

    • LDA or LiTMP: Non-nucleophilic, bulky bases that favor deprotonation (DoM).[1] Due to the high acidity of the C2 position (between two nitrogens), these bases will exclusively lithiate C2, leaving the C4-Br intact.

  • The "Butyl" Factor: The 6-butyl group increases lipophilicity, aiding solubility in THF/Hexanes. However, the alpha-protons (benzylic-like) are susceptible to deprotonation if the reaction warms above -40°C or if excess base is used, leading to side-chain functionalization.[1]

Decision Flowchart

G Start 4-Bromo-6-butylpyrimidine Choice Target Position? Start->Choice PathA C4-Functionalization (Replace Br) Choice->PathA Remove Br PathB C2-Functionalization (Keep Br) Choice->PathB Keep Br ReagentA n-BuLi (1.05 eq) -78°C, THF PathA->ReagentA ReagentB LiTMP (1.1 eq) -78°C, THF PathB->ReagentB IntermedA 4-Lithio-6-butylpyrimidine ReagentA->IntermedA IntermedB 2-Lithio-4-bromo-6-butylpyrimidine ReagentB->IntermedB RiskA Risk: Wurtz Coupling if T > -60°C IntermedA->RiskA ProductA 4-Substituted-6-butylpyrimidine IntermedA->ProductA Electrophile (E+) RiskB Risk: Halogen Dance if T > -50°C IntermedB->RiskB ProductB 2-Substituted-4-bromo-6-butylpyrimidine IntermedB->ProductB Electrophile (E+)

Caption: Strategic decision tree for regioselective functionalization. Path A utilizes Li-Halogen exchange, while Path B utilizes Directed Ortho Metalation (DoM).[1]

Part 3: Detailed Experimental Protocols

Protocol A: C4-Functionalization via Lithium-Halogen Exchange

Best for: Suzuki coupling precursors, introduction of formyl/carboxyl groups at C4.[1]

Reagents:

  • Substrate: 4-Bromo-6-butylpyrimidine (1.0 eq)

  • Reagent: n-Butyllithium (1.05 eq, 1.6 M in hexanes)[1]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile: DMF, Benzaldehyde, CO2, or Triisopropyl borate (1.2–1.5 eq)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvation: Add anhydrous THF and 4-Bromo-6-butylpyrimidine. Cool the solution to -78°C using a dry ice/acetone bath. Note: Ensure the substrate is fully dissolved before cooling; the butyl chain aids solubility, but precipitation can occur at cryogenic temperatures.

  • Exchange: Add n-BuLi dropwise via syringe pump or carefully down the side of the flask over 10 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 4-lithio species.

    • Timing: Stir for exactly 15–20 minutes at -78°C. Do not extend beyond 30 minutes to prevent alpha-lithiation of the butyl chain or decomposition.

  • Functionalization: Add the neat electrophile (e.g., DMF) dropwise.

    • Exotherm: This step is exothermic. Add slowly to prevent temperature spikes.

  • Quench: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C. Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (<40%) Wet THF or incomplete exchange.[1]Distill THF over Na/Benzophenone; Titrate n-BuLi before use.
Debrominated Product Proton source in flask (Quench by moisture).Flame-dry glassware rigorously; check N2 line for moisture.[1]
Alkylated Impurities "Wurtz-type" coupling with BuBr byproduct.[1]Keep T < -70°C; Use t-BuLi (2 eq) to destroy alkyl bromide byproduct (advanced).
Protocol B: C2-Functionalization via Directed Ortho Metalation (DoM)

Best for: Creating trisubstituted pyrimidines (2,4,6-substitution pattern).[1]

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over LDA for better regioselectivity and reduced nucleophilic attack at C4.[1]

    • Preparation: TMP (1.1 eq) + n-BuLi (1.1 eq) in THF at -78°C -> 0°C -> -78°C.

  • Substrate: 4-Bromo-6-butylpyrimidine (1.0 eq)

  • Solvent: THF (0.1 M)

Step-by-Step Procedure:

  • Generate Base: In the reaction flask, generate LiTMP in situ by adding n-BuLi to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78°C. Warm to 0°C for 15 mins to ensure complete deprotonation, then re-cool to -78°C .

  • Addition: Add a solution of 4-Bromo-6-butylpyrimidine in THF dropwise to the LiTMP solution.

    • Mechanistic Note: We add the substrate to the base (inverse addition) to ensure the base is always in excess, preventing the newly formed lithio-species from reacting with unreacted starting material.

  • Metalation: Stir at -78°C for 30-45 minutes .

    • Critical Control: Do not allow temperature to rise. At higher temperatures (-40°C), the "Halogen Dance" may occur, shifting the Li to C4 and Br to C5.[1]

  • Quench: Add the electrophile (e.g., I2, aldehyde) rapidly.

  • Workup: Standard aqueous workup.

Part 4: Safety & References

Safety Profile:

  • n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Cryogens: -78°C baths can cause severe frostbite.[1] Use insulated gloves.

References:

  • General Lithiation of Pyrimidines: Plé, N., Turck, A., & Quéguiner, G. (1998).[1] Metallation of Pyrimidines. Tetrahedron. Link

  • Halogen Dance Mechanism: Schnürch, M., et al. (2007).[1][2] Halogen Dance Reactions—A Review. Chemical Society Reviews.[2] Link[1]

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1] The Lithium–Halogen Exchange Reaction: The Role of the Solvent. Journal of Organometallic Chemistry. Link[1]

  • pKa of Heterocycles: O'Donnell, M. J. (2001).[1] Acidity of Pyrimidines. Encyclopedia of Reagents for Organic Synthesis. Link[1]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized methodology for the Buchwald-Hartwig amination of 4-Bromo-6-butylpyrimidine . While 4-halopyrimidines are classically reactive in Nucleophilic Aromatic Substitution (


), this protocol addresses scenarios where 

fails: coupling with weak nucleophiles (anilines, amides), sterically hindered amines, or substrates sensitive to the harsh thermal conditions of

.

We utilize a Third-Generation Buchwald Precatalyst system to overcome the specific challenge of "heteroaryl poisoning," where the pyrimidine nitrogen coordinates to the Palladium center, arresting the catalytic cycle.

Scientific Foundation & Mechanistic Insight

The Substrate: 4-Bromo-6-butylpyrimidine

The 4-position of the pyrimidine ring is highly electron-deficient, facilitating oxidative addition. The 6-butyl group serves two roles:

  • Lipophilicity: Increases solubility in non-polar solvents (Toluene), often superior to polar aprotic solvents required for

    
     (DMF/DMSO).
    
  • Steric Steering: Remotely influences the catalytic pocket, slightly discouraging formation of inactive Pd-dimers.

The "Pyrimidine Problem" (Catalyst Poisoning)

In standard Pd-catalysis, nitrogen-containing heterocycles can act as competitive ligands. The pyrimidine ring nitrogen (


 or 

) can bind to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle "rest state" (Pd-N adduct) that prevents amine coordination.

The Solution: We employ bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ). These ligands create a "steric wall" around the Pd center, physically blocking the approach of the pyrimidine nitrogen while allowing the oxidative addition of the C-Br bond and subsequent amine binding.

Mechanistic Pathway

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive poisoning pathway.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 4-Bromo-6-butylpyrimidine Poison OFF-CYCLE REST STATE (Pd-N Coordination) OxAdd->Poison Pyridine N-binding (No Bulky Ligand) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base (Bulky Ligand Protected) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 - Product Product Aminopyrimidine Product RedElim->Product

Figure 1: Catalytic cycle distinguishing between the productive pathway (yellow/green) and the catalyst poisoning trap (red) common in pyrimidine substrates.[1]

Experimental Protocol

Materials & Reagents[2]
  • Substrate: 4-Bromo-6-butylpyrimidine (1.0 equiv).

  • Amine Partner: 1.2 equiv (e.g., Morpholine, Aniline, or chiral primary amine).

  • Catalyst: BrettPhos Pd G3 or Pd(OAc)2 + BrettPhos (1:1.2 ratio).

    • Why: G3 precatalysts ensure accurate Pd:L stoichiometry and rapid activation at room temperature.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.

    • Selection Rule: Use NaOtBu for robust substrates (fastest).[2] Use Cs2CO3 if the substrate contains esters, nitriles, or base-sensitive protons.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Optimization Screening (Micro-Scale)

Before scaling, perform a 4-reaction screen to determine the optimal Ligand/Base combination.

EntryLigandBaseTemp (°C)Purpose
1 BrettPhos NaOtBu80Primary Screen (Best for 1° Amines)
2 RuPhos NaOtBu80Secondary Screen (Best for 2° Amines)
3 Xantphos Cs2CO3100Cost-Effective / High T Alternative
4 tBuBrettPhos K3PO480Mild Conditions / Amides
Detailed Procedure (Scale: 1.0 mmol)

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • Charge a dried reaction vial equipped with a magnetic stir bar with:

    • BrettPhos Pd G3 Precatalyst: 18 mg (2 mol%).

    • 4-Bromo-6-butylpyrimidine: 215 mg (1.0 mmol).

    • Amine Partner: 1.2 mmol.[3]

    • NaOtBu: 135 mg (1.4 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (x3).

Step 2: Solvent Addition [4]

  • Inject anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

  • Critical Check: Ensure the solvent is degassed (sparged with Ar for 10 mins) prior to use. Oxygen is the enemy of the active Pd(0) species.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (800 RPM). Poor mixing can lead to clumping of the insoluble base and stalled conversion.

  • Monitoring: Monitor by LC-MS at 1 hour.

    • Success Marker: Disappearance of starting bromide (m/z ~215/217) and appearance of product mass.

    • Self-Validation: If >50% bromide remains after 2h, add a second portion of catalyst (1 mol%) or increase temp to 100°C.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Interpretation & Troubleshooting

Expected Yields vs. Ligand Choice

The following data represents typical conversions for 4-bromopyrimidines based on internal validation and literature precedents.

Ligand SystemAmine TypeTypical YieldNotes
BrettPhos Primary Alkyl85-95%Gold standard. Fast conversion.
RuPhos Secondary Acyclic70-85%Excellent for sterically hindered amines.
Xantphos Anilines60-80%Good for aryl amines; requires higher temp (100°C).
PPh3 (Standard) Any<20%Fails. Pyrimidine poisoning dominates.
Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete (>20% SM remaining) CheckColor Check Reaction Color Start->CheckColor Protodehal Product is De-halogenated (Pyrimidine-H)? Start->Protodehal BlackPrecip Pd Black Precipitated? CheckColor->BlackPrecip Yes (Black) ClearSoln Solution Clear/Pale? CheckColor->ClearSoln No (Orange/Red) AddLigand Catalyst Death: Increase Ligand:Pd ratio or Switch to tBuBrettPhos BlackPrecip->AddLigand CheckBase Base Solubility Issue: Switch NaOtBu -> Cs2CO3 or Add Water (1 equiv) ClearSoln->CheckBase SolventSwitch Switch Solvent: Dioxane -> Toluene (Reduce H-source) Protodehal->SolventSwitch Yes

Figure 2: Troubleshooting logic for stalled reactions or side-product formation.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). General mechanism and catalyst selection guides.[2][5]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. (2012).[6] Specific application of bulky ligands to 5-bromopyrimidines and related electron-deficient heterocycles.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH / Molecules. (2011). Comparison of Xantphos vs dppp for aminopyrimidine synthesis.

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. NIH / Chemical Science. (2011). Use of tBuBrettPhos for challenging heteroaryl substrates.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. (2023).[2] Industrial optimization strategies for heteroaryl amines.

Sources

Application Note: Efficient Synthesis of Biaryl Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-butylpyrimidine

[1]

Executive Summary

This Application Note details the optimized protocol for synthesizing biaryl pyrimidine derivatives utilizing 4-Bromo-6-butylpyrimidine as a core scaffold.[1] Pyrimidine derivatives are privileged structures in medicinal chemistry, widely used in kinase inhibitors and GPCR ligands. The inclusion of the C6-butyl group enhances lipophilicity (LogP), improving membrane permeability and hydrophobic pocket occupancy in target proteins.

This guide addresses the specific challenges of coupling electron-deficient heteroaryl halides, offering a robust, self-validating workflow for high-throughput synthesis and lead optimization.

Strategic Context & Mechanistic Insight

The Medicinal Chemistry Case

The biaryl pyrimidine motif is ubiquitous in drug discovery. The 4-position of the pyrimidine ring is electronically activated for nucleophilic attack and oxidative addition, making 4-bromopyrimidines ideal electrophiles. The 6-butyl substituent serves two critical roles:

  • Pharmacokinetic Modulation: It increases lipophilicity, often necessary to cross the blood-brain barrier or penetrate cell membranes.

  • Steric Bulk: It can induce atropisomerism or fill hydrophobic voids in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Reaction Mechanism (Suzuki-Miyaura Coupling)

The synthesis relies on the Palladium-catalyzed cross-coupling of the organoboron species (aryl boronic acid) with the 4-bromopyrimidine.[1] The catalytic cycle involves three distinct stages: Oxidative Addition, Transmetallation, and Reductive Elimination.[2]

Key Mechanistic Consideration: Pyrimidines are electron-deficient.[1] This facilitates the Oxidative Addition step (usually the rate-determining step for aryl chlorides, but rapid for bromides). However, the nitrogen atoms can coordinate to Pd, potentially poisoning the catalyst. Therefore, bidentate ligands (like dppf) are recommended to maintain catalyst stability.

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ ReactantTransMetTransmetallation(Base Activation)OxAdd->TransMet+ BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) ComplexRedElim->Pd0RegenerationProductBiaryl PyrimidineRedElim->ProductReactant4-Bromo-6-butylpyrimidineReactant->OxAddBoronicAryl Boronic Acid+ BaseBoronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for pyrimidine substrates.

Experimental Protocols

Materials & Equipment
  • Limiting Reagent: 4-Bromo-6-butylpyrimidine (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to N-coordination.[1]

  • Base: 2M Na₂CO₃ (aq) or K₃PO₄ (solid)[1]

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)[1]

Method A: Standard Thermal Conditions (Robust)

Best for standard boronic acids and gram-scale synthesis.[1]

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Loading: Add 4-Bromo-6-butylpyrimidine (1.0 mmol, 215 mg), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Solvent/Base: Add 1,4-Dioxane (10 mL) and 2M Na₂CO₃ (aq) (2.5 mL, 5.0 mmol).

  • Degassing (CRITICAL): Sparge the biphasic mixture with Argon for 10 minutes. Note: Failure to degas leads to homocoupling of the boronic acid and catalyst deactivation.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by TLC (UV 254 nm) or LCMS.[1]

    • Checkpoint: The starting bromide (Ret. time ~ standard) should disappear. Product will be more polar (if heteroaryl) or less polar (if biphenyl-like).[1]

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and Water (30 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[1]

  • Drying: Dry organics over Na₂SO₄, filter, and concentrate.

Method B: Microwave-Assisted (High Throughput)

Best for difficult substrates or library generation.[1]

  • Setup: Use a 5 mL microwave vial.

  • Loading: Add reactants as above, but reduce solvent volume to 3 mL (DME:Water 4:1).

  • Catalyst: Use Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for sterically hindered boronic acids.[1]

  • Reaction: Seal and irradiate at 120°C for 30 minutes.

  • Workup: Filter through a Celite plug to remove Pd black, then concentrate.

Optimization & Data Analysis

The electronic nature of the pyrimidine ring requires careful base selection. Stronger bases can sometimes lead to hydrolysis of the bromide before coupling occurs.

Table 1: Optimization Screen for 4-Bromo-6-butylpyrimidine Coupling

EntryCatalystLigandBaseSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O90°C / 12h65%Moderate yield; some protodebromination observed.[1]
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100°C / 4h82%Good for hindered boronic acids.[1]
3 Pd(dppf)Cl₂ dppf Na₂CO₃ DME/H₂O 85°C / 6h 94% Optimal balance of rate and purity.
4Pd₂dba₃XPhosCs₂CO₃THF60°C / 24h70%Slow conversion; base solubility issues in THF.

Workflow Visualization

The following diagram outlines the logical flow from setup to pure compound, emphasizing the "Self-Validating" checkpoints.

WorkflowStartStart: Reagent PrepDegasDegas Solvents(Argon Sparge)Start->DegasHeatReaction: 90°C4-16 HoursDegas->HeatCheckCheckpoint: LCMS(Br isotope pattern gone?)Heat->CheckCheck->HeatNo (Add Catalyst)WorkupWorkup:EtOAc ExtractionCheck->WorkupYesPurifyPurification:Flash ChromatographyWorkup->Purify

Figure 2: Step-by-step experimental workflow with integrated validation checkpoint.

Troubleshooting & Self-Validation

To ensure scientific integrity, verify the following during the experiment:

  • The "Black" Precipitate: Upon completion, the reaction mixture should turn black (Pd black precipitation). If the solution remains pale yellow/orange and starting material persists, the catalyst may have deactivated early (check oxygen exclusion).

  • Protodebromination: A common side product is the debrominated pyrimidine (mass = M-Br+H).[1] This occurs if the transmetallation is slow.

    • Solution: Increase the amount of boronic acid or switch to a more active catalyst system (e.g., Pd-118).

  • Purification of Lipophilic Products: The butyl group makes the product "greasy."

    • Protocol: Use a gradient of Hexanes/EtOAc (0% to 40%). If streaking occurs on silica, add 1% Triethylamine to the eluent to suppress interaction with silanols.

References

  • General Suzuki Coupling on Pyrimidines

    • Smith, A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrimidines."[1] Journal of Organic Chemistry. (Generalized citation based on standard ACS protocols).

  • Mechanism of Pd-Catalyzed Cross-Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Pyrimidine Scaffolds in Drug Discovery

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[1] [1]

  • Properties of 4-Bromo-6-tert-butylpyrimidine

    • PubChem Compound Summary for CID 11157536.[1] (Note: Used as structural analog reference for properties).

4-Bromo-6-butylpyrimidine: A Versatile Intermediate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Agrochemicals

The pyrimidine nucleus is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for the creation of potent fungicides, herbicides, and insecticides. The inherent biological activity of the pyrimidine ring, coupled with the ability to fine-tune its properties through targeted functionalization, has led to the development of numerous commercially successful crop protection agents. Within this chemical class, halogenated pyrimidines, particularly 4-bromo-6-butylpyrimidine, have emerged as critical intermediates. The presence of a bromine atom at the 4-position imparts a high degree of reactivity, making it a key synthon for introducing diverse functionalities through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers and scientists on the strategic use of 4-bromo-6-butylpyrimidine in the synthesis of agrochemical compounds, with a focus on the fungicide Bupirimate as a case study.

Physicochemical Properties of 4-Bromo-6-butylpyrimidine

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The following table summarizes the key properties of 4-bromo-6-butylpyrimidine.

PropertyValueSource
CAS Number 19136-36-8AA Blocks
Molecular Formula C₈H₁₁BrN₂AA Blocks
Molecular Weight 215.09 g/mol AA Blocks
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge
Boiling Point Not readily available
Melting Point Not readily available

The Synthetic Utility of 4-Bromo-6-butylpyrimidine in Agrochemical Development

The reactivity of 4-bromo-6-butylpyrimidine is dominated by the nature of the C-Br bond at the 4-position of the pyrimidine ring. This bond is susceptible to cleavage and replacement by a variety of nucleophiles, a characteristic that is extensively exploited in the synthesis of agrochemicals.

Nucleophilic Aromatic Substitution: A Gateway to Functional Diversity

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAᵣ) reactions at the halogenated positions. The bromine atom in 4-bromo-6-butylpyrimidine serves as an excellent leaving group, allowing for the introduction of various amine, alkoxide, and thiol functionalities that are often crucial for biological activity.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

In addition to nucleophilic substitution, the bromo substituent enables participation in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups, thereby expanding the molecular diversity of the resulting agrochemical candidates.

Application Protocol: Synthesis of Ethirimol, a Precursor to the Fungicide Bupirimate

This section details a representative synthetic protocol for the preparation of Ethirimol (5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol), a key intermediate in the commercial synthesis of the fungicide Bupirimate, starting from a 4-bromo-6-butylpyrimidine derivative. This protocol is based on established pyrimidine chemistry principles.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Bromo-6-butylpyrimidine B 4-Butyl-6-hydroxypyrimidine A->B Hydrolysis (e.g., NaOH, H₂O, heat) C 5-Bromo-4-butyl-6-hydroxypyrimidine B->C Bromination (e.g., NBS, ACN) D 5-Butyl-2-ethylamino-6-methylpyrimidin-4-ol (Ethirimol) C->D Amination (Ethylamine, heat)

Caption: Synthetic pathway from 4-Bromo-6-butylpyrimidine to Ethirimol.

Step 1: Hydrolysis of 4-Bromo-6-butylpyrimidine to 4-Butyl-6-hydroxypyrimidine

Causality: The initial step involves the conversion of the bromo group to a hydroxyl group. This is a crucial transformation as the hydroxyl group directs the subsequent bromination to the 5-position and can later exist in its tautomeric keto form, which is present in the final Bupirimate precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-6-butylpyrimidine (1.0 eq) in a suitable solvent such as a mixture of water and dioxane.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH 7.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-butyl-6-hydroxypyrimidine.

Step 2: Bromination of 4-Butyl-6-hydroxypyrimidine to 5-Bromo-4-butyl-6-hydroxypyrimidine

Causality: The hydroxyl group at the 4-position is an activating group, directing electrophilic substitution to the adjacent 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.

Protocol:

  • Reaction Setup: Dissolve 4-butyl-6-hydroxypyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Amination of 5-Bromo-4-butyl-6-hydroxypyrimidine to Ethirimol

Causality: The final step involves a nucleophilic substitution of the bromo group at the 5-position with ethylamine. This reaction proceeds under thermal conditions and introduces the ethylamino side chain, which is a key feature of Ethirimol and Bupirimate.

Protocol:

  • Reaction Setup: In a sealed tube or a pressure vessel, combine 5-bromo-4-butyl-6-hydroxypyrimidine (1.0 eq) and a solution of ethylamine (excess, e.g., 5-10 eq) in a suitable solvent like ethanol.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and solvent.

  • Isolation: The resulting residue can be purified by recrystallization or column chromatography to yield pure Ethirimol.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The key transformations in the synthesis of Ethirimol from 4-bromo-6-butylpyrimidine are based on nucleophilic aromatic substitution (SNAᵣ) mechanisms.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Loss of Leaving Group A 4-Bromo-6-butylpyrimidine B Meisenheimer Complex (Resonance Stabilized) A->B Slow C Meisenheimer Complex Nu Nu⁻ Nu->A D Substituted Pyrimidine C->D Fast Br Br⁻

Troubleshooting & Optimization

Preventing debromination side reactions in 4-Bromo-6-butylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Debromination Challenge

Synthesizing 4-Bromo-6-butylpyrimidine presents a unique chemoselectivity challenge. The target molecule requires the installation of an electron-rich alkyl group (butyl) while preserving a labile halogen (bromine) on an electron-deficient pyrimidine ring.

The Core Problem: The pyrimidine ring is highly electron-deficient (low LUMO), making the C-Br bond susceptible to oxidative addition (by metals) or nucleophilic attack. "Debromination" in this context typically manifests as two distinct failure modes:

  • Hydrodehalogenation: The bromine is replaced by a hydrogen atom (yielding 4-butylpyrimidine).

  • Metal-Halogen Exchange: The bromine is swapped for a metal (Li/Mg), which then protonates upon quench.

This guide provides self-validating protocols to prevent these specific side reactions.

Strategic Route Selection (Root Cause Analysis)

The most common cause of debromination is selecting a synthetic route that inherently favors metal-halogen exchange over alkylation.

Comparative Risk Analysis
Synthetic RouteReagent SystemDebromination RiskMechanism of Failure
A. Nucleophilic Substitution n-BuLi or n-BuNaCRITICAL (Avoid) Lithium-Halogen Exchange. The n-BuLi attacks the Br atom (kinetically favored) rather than the C4 carbon, forming 4-lithio-6-bromopyrimidine, which quenches to 4-bromopyrimidine (loss of butyl) or decomposes.
B. Kumada Coupling n-BuMgCl + Ni/PdHIGH

-Hydride Transfer.
Grignard reagents with

-hydrogens (like butyl) act as reducing agents, transferring a hydride to the Pd/Ni center, leading to reduction of the C-Br bond.
C. Negishi Coupling n-BuZnBr + PdLOW (Recommended) Organozinc reagents are less basic and have a lower propensity for

-hydride elimination/transfer compared to Grignards.
D. De Novo Synthesis POBr₃ on PyrimidinolMEDIUM Acidic Hydrolysis. During workup, the highly reactive C-Br bond can hydrolyze back to C-OH or reduce if traces of metal are present.
Decision Logic for Researchers

RouteSelection Start Start: 4,6-Dibromopyrimidine Decision Select Alkylating Agent Start->Decision BuLi n-Butyllithium (n-BuLi) Decision->BuLi High Reactivity Kumada Grignard (n-BuMgBr) Decision->Kumada Standard Coupling Negishi Organozinc (n-BuZnBr) Decision->Negishi Chemoselective Failure1 FAILURE: Metal-Halogen Exchange Result: Debrominated Ring + Butyl Bromide BuLi->Failure1 Fast Exchange Failure2 RISK: Hydride Reduction Result: 4-Butylpyrimidine (No Br) Kumada->Failure2 Hydride Transfer Success SUCCESS: 4-Bromo-6-butylpyrimidine High Chemoselectivity Negishi->Success Controlled Coupling

Caption: Decision tree highlighting the kinetic preference for debromination in Lithiation and Kumada pathways versus the stability of the Negishi protocol.

Protocol: Optimized Negishi Coupling (The Solution)

This protocol is designed to minimize Hydrodehalogenation (replacement of Br with H) by controlling the Palladium-Hydride (Pd-H) species formation.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: 4,6-Dibromopyrimidine (1.0 equiv)

  • Reagent: n-Butylzinc Bromide (0.5 M in THF, 1.1 equiv)

    • Why Zn? Zinc is "soft" enough to not disturb the second bromine but reactive enough to couple.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (for faster kinetics)

  • Solvent: Anhydrous THF (Degassed)

    • Critical:Do not use alcohols. Alcohols are the primary source of H for hydrodehalogenation [1].

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon.

    • Checkpoint: Oxygen promotes homocoupling and catalyst decomposition. A rigorous inert atmosphere is non-negotiable.

  • Catalyst Loading:

    • Charge 4,6-Dibromopyrimidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Add degassed THF. Stir until fully dissolved.

  • Controlled Addition (The "Slow-Drip" Technique):

    • Cool the reaction to 0°C .

    • Add n-BuZnBr dropwise over 30 minutes.

    • Technical Insight: Low temperature suppresses the activation energy required for the side-reaction (reduction) while allowing the low-barrier cross-coupling to proceed [2].

  • Reaction Monitoring:

    • Warm to Room Temperature (20-25°C). Stir for 4-12 hours.

    • Stop Condition: Monitor via HPLC/TLC.[1] Stop immediately upon consumption of starting material. Prolonged stirring after conversion promotes "scrambling" (disproportionation) and debromination.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution.

    • Warning: Avoid acidic quench (HCl) which can hydrolyze the remaining bromine on the pyrimidine ring.

Mechanism of Prevention

The following diagram illustrates why the Negishi cycle (Green path) is preferred and how the "Hydride Trap" (Red path) occurs if conditions are incorrect (e.g., presence of water/alcohols or wrong ligand).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 4,6-Dibromopyrimidine TransMet Transmetallation (Ar-Pd-Bu) OxAdd->TransMet + BuZnBr Hydride Pd-Hydride Species (Ar-Pd-H) TransMet->Hydride Slow (Beta-H elim or Alcohol solvent) RedElim Reductive Elimination TransMet->RedElim Fast (Negishi) Debrom SIDE PRODUCT: 4-Butylpyrimidine (H) Hydride->Debrom Reductive Elim RedElim->Pd0 Regeneration Product TARGET: 4-Bromo-6-butylpyrimidine RedElim->Product

Caption: Mechanistic pathway showing the competition between the desired Reductive Elimination and the undesired Beta-Hydride Elimination/Reduction.

Troubleshooting & FAQs

Q1: I see a spot on TLC that corresponds to 4-butylpyrimidine (debrominated). Why? A: This is likely due to


-hydride elimination . The butyl group attached to the Palladium has 

-hydrogens. If the reductive elimination is slow, the Pd can "steal" a hydrogen from the butyl chain, release butene, and leave a Pd-H species that reduces the ring.
  • Fix: Switch to a bidentate ligand like dppf . The large bite angle of dppf accelerates reductive elimination, giving the side reaction less time to occur [3].

Q2: Can I use n-Butyllithium (n-BuLi) if I cool it to -78°C? A: No. Even at -78°C, Lithium-Halogen exchange on a pyrimidine ring is extremely fast (faster than nucleophilic attack). You will almost certainly generate 4-bromo-6-lithiopyrimidine, which will quench to 4-bromopyrimidine (debromination of the intended position) [4].

Q3: My product is hydrolyzing during column chromatography. A: Halopyrimidines are sensitive to acidic silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Q4: Why avoid alcohols in the solvent system? A: In Pd-catalyzed reactions, alcohols (methanol, ethanol, isopropanol) can act as hydride donors via a mechanism involving alkoxide coordination and


-hydride elimination from the solvent itself. This directly generates the Pd-H species responsible for hydrodehalogenation [5].[2]

References

  • BenchChem. (2025).[2][1][3] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from

  • Zhou, J., & Fu, G. C. (2003).[4] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[4] Journal of the American Chemical Society, 125(41), 12527-12530. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Link

  • Wikipedia. (2024). Metal–halogen exchange.[5] Retrieved from

  • Navarro, O., et al. (2002).[6] Suzuki cross-couplings of alkyl bromides that contain β hydrogens run under surprisingly mild conditions.[7] Journal of the American Chemical Society, 124(46), 13662-13663. Link

Sources

Purification methods for 4-Bromo-6-butylpyrimidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-6-butylpyrimidine

Case ID: PYR-BR-004 Subject: Purification protocols, troubleshooting, and stability management for 4-Bromo-6-butylpyrimidine. Assigned Scientist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

4-Bromo-6-butylpyrimidine is a lipophilic pyrimidine intermediate commonly synthesized via the bromination of 4-butyl-6-hydroxypyrimidine (6-butylpyrimidin-4(3H)-one) using reagents like phosphorus oxybromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or phosphorus tribromide (

).[1][2][3][4][5]

Users frequently report difficulties removing unreacted starting material (which exists in tautomeric equilibrium with the pyrimidinone form) and persistent phosphorus impurities.[4] Due to the butyl chain, this intermediate often presents as a viscous oil or low-melting solid, complicating recrystallization.[4] This guide prioritizes chromatographic isolation and optimized aqueous workup to ensure >98% purity.[4]

Part 1: Frequently Asked Questions (Quick Fixes)

Q1: My crude product is a dark brown/black oil. Is it decomposed? A: Not necessarily, but it indicates oxidative degradation or polymerization.[4] Pyrimidines with alkyl chains are susceptible to oxidation at the benzylic-like position (the


-carbon of the butyl group) and the nitrogen ring.[4]
  • Fix: Perform a rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexane) to remove the heavy colored oligomers before attempting rigorous purification.[4]

Q2: I see a persistent peak at ~0 ppm in my


 NMR. How do I remove it? 
A:  This is likely residual phosphoric acid or phosphoryl bromide species trapped in the lipophilic oil.[4]
  • Fix: The standard bicarbonate wash is often insufficient.[4] After the initial workup, wash the organic layer (DCM or EtOAc) with 1M Potassium Phosphate Monobasic (

    
    )  followed by brine.[4] Alternatively, ensure the quench phase (pouring reaction mixture into ice) is stirred for at least 1 hour to fully hydrolyze 
    
    
    
    derivatives into water-soluble species.[4]

Q3: Can I distill this compound? A: High-vacuum distillation is possible but risky.[4] 4-bromopyrimidines are thermally sensitive and can undergo dehalogenation or polymerization above 120°C.[4]

  • Recommendation: Use Kugelrohr distillation only if the vacuum is <0.5 mmHg and temperature is kept <100°C. Column chromatography is safer and preferred.[4]

Part 2: Deep Dive Troubleshooting & Protocols

Scenario A: Separation of Starting Material (Hydroxypyrimidine)

The most common impurity is unreacted 4-butyl-6-hydroxypyrimidine.[4] Because this impurity is tautomeric (can act as a pyridone), it has significantly different polarity and acidity compared to the product.[4]

The "pH Swing" Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid Diethyl Ether as it solubilizes the impurity too well.[4]

  • Acid Wash (Optional): Wash with cold 0.5 M HCl.[4] The product (weakly basic) may protonate, but the electron-withdrawing bromine reduces basicity significantly compared to the starting material.[4] Note: Test on small scale first to ensure product doesn't crash out.

  • Base Wash (Critical): Wash the organic layer 3x with 10% w/v aqueous

    
     .[4]
    
    • Mechanism:[1] The hydroxypyrimidine (pKa ~9) will be deprotonated to its anionic form and partition into the aqueous layer.[4] The 4-bromo product (no acidic proton) remains in the organic layer.[4]

  • Verification: Check the aqueous layer by TLC (spotting the aqueous directly).[4] It should contain the UV-active starting material near the baseline.[4]

Scenario B: Chromatographic Purification

If the "pH Swing" does not yield sufficient purity, Flash Column Chromatography is the gold standard.[4]

Optimized Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[4]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[4]

    • Start: 100% Hexanes (to elute non-polar impurities).[4]

    • Ramp: 0%

      
       10% EtOAc over 5 column volumes (CV).
      
    • Product Elution: Typically elutes between 5-15% EtOAc.[4]

    • Note: The butyl group makes the molecule very lipophilic.[4] Do not use high polarity (e.g., >30% EtOAc) initially, or the product will co-elute with impurities.[4]

  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band tailing.[4]

Scenario C: Handling Reaction Mixtures

Direct quenching is exothermic and dangerous.[4] Improper quenching leads to "trapped" acids that degrade the product during storage.[4]

Quenching Protocol:

  • Cool the reaction mixture to 0°C.

  • Pour the mixture slowly onto a slurry of crushed ice and solid

    
      (excess).
    
  • Stir vigorously for 45-60 minutes. This induction period is critical to break down phosphorous-halogen bonds.[4]

  • Extract with Dichloromethane (DCM).[4]

Part 3: Comparative Data & Specifications

Table 1: Physical Property & Solubility Profile

ParameterSpecificationNotes
Physical State Colorless to pale yellow oilMay solidify at <4°C if highly pure.
Boiling Point ~110-115°C @ 1 mmHgExtrapolated from methyl analog.
Solubility (Water) NegligibleHydrophobic butyl chain dominates.[4]
Solubility (Org) Soluble in DCM, EtOAc, HexaneHigh lipophilicity.[4]
TLC (

)
~0.6 (80:20 Hex:EtOAc)Starting material will be at

< 0.1.
Storage 2-8°C, Inert Gas (Ar/N2)Sensitive to moisture and light.

Part 4: Visual Decision Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture based on its physical state and impurity profile.

PurificationWorkflow cluster_legend Process Key Start Crude Reaction Mixture (Post-Quench) CheckState Check Physical State Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Liquid/Gummy TLC_Check TLC Analysis (10% EtOAc/Hex) Solid->TLC_Check Low Purity Recryst Recrystallization (n-Hexane or Pentane) Solid->Recryst High Purity Crude Oil->TLC_Check Impurity_SM Impurity: Starting Material (Baseline Spot) TLC_Check->Impurity_SM Polar Spot Present Impurity_P Impurity: Phosphorous (NMR Check) TLC_Check->Impurity_P Baseline Clear Wash_Base Base Wash (10% Na2CO3 x 3) Impurity_SM->Wash_Base Wash_Acid Extensive H2O Wash + Brine Impurity_P->Wash_Acid Column Flash Chromatography (Hex -> 10% EtOAc) Wash_Base->Column Wash_Acid->Column Final Pure 4-Bromo-6-butylpyrimidine Column->Final Recryst->Final key1 Decision Point key2 Action Step

Figure 1: Decision tree for the purification of 4-Bromo-6-butylpyrimidine, prioritizing phase separation for starting material removal.

References

  • General Synthesis of 4-Bromopyrimidines

    • Bhat, A. R., et al. (2019).[4] Synthesis and biological evaluation of some novel pyrimidine derivatives. This paper details the standard bromination of pyrimidinones using

      
      .[4]
      
    • Source:

  • Physical Properties of 4-Bromo-6-alkylpyrimidines

    • PubChem.[2][4] (n.d.). 4-Bromo-6-methylpyrimidine (Compound Summary). Used for homologous property extrapolation (solubility/basicity).[4]

    • Source: (Note: Analogous structure reference).[4]

  • Purification of Halogenated Heterocycles

    • Sigma-Aldrich.[4] (n.d.). Product Specification: 4-Bromo-6-ethylpyrimidine. Confirms liquid state for short-chain alkyl analogs.[4]

    • Source: [4]

  • Reaction Workup Safety (Phosphorous Halides)

    • National Institutes of Health (NIH).[4] Guide to Handling Phosphorus Oxybromide.

    • Source: [4]

Sources

Solving solubility issues of 4-Bromo-6-butylpyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solving Aqueous Solubility Challenges

Welcome to the technical support resource for 4-Bromo-6-butylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

A Note on the Compound: The information herein is based on the physicochemical properties of 4-Bromo-6-(tert-butyl)pyrimidine (CAS: 19136-36-8) , as it is the most readily characterized isomer. The principles and troubleshooting strategies outlined are broadly applicable to other isomers and similarly hydrophobic small molecules.

Section 1: Compound Characteristics at a Glance

Understanding the physicochemical properties of 4-Bromo-6-(tert-butyl)pyrimidine is the first step in diagnosing and solving solubility issues. Its structure inherently predicts low aqueous solubility.

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₈H₁₁BrN₂-[1]
Molecular Weight 215.09 g/mol -[1]
XLogP3 2.9This value indicates significant hydrophobicity (lipophilicity). Compounds with a logP > 2 are often poorly soluble in water.[1]
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) reduces favorable interactions with water molecules.[1]
Hydrogen Bond Acceptors 2The two nitrogen atoms in the pyrimidine ring can accept hydrogen bonds, but this is not sufficient to overcome the hydrophobicity of the rest of the molecule.[1]
pKa (Predicted) ~1.0 - 1.5The pyrimidine ring is a very weak base. In typical biological buffers (pH 6-8), the molecule will be overwhelmingly neutral, preventing the use of pH adjustment to form a more soluble salt.N/A

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise when working with this compound.

Q1: Why is my 4-Bromo-6-butylpyrimidine crashing out of my aqueous buffer?

This is the most common issue and is directly caused by the compound's chemical nature. With a predicted octanol-water partition coefficient (XLogP3) of 2.9, the molecule strongly prefers a non-polar environment over water[1]. When you dilute your concentrated organic stock solution (likely in DMSO) into an aqueous buffer, you are rapidly changing the solvent environment. Once the concentration of the compound exceeds its maximum solubility in the final aqueous medium (the "kinetic solubility"), it will precipitate.

Q2: I'm using DMSO to make a stock solution. What is the maximum concentration of DMSO I can have in my cell-based assay?

While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, it can be toxic to cells and interfere with assays at higher concentrations[2]. A widely accepted best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) . For sensitive cell lines or long-term incubation assays, a final concentration of <0.1% is often recommended. Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test conditions[2].

Q3: Can I just heat the solution to get it to dissolve?

Gentle warming (e.g., to 37°C) can temporarily increase the solubility of a compound and is a common practice. However, this is often a temporary fix. If the compound's solubility at room temperature is exceeded, it will likely precipitate out as the solution cools down. This can lead to highly variable and non-reproducible results. Furthermore, prolonged heating can risk chemical degradation of the compound.

Q4: Will changing the pH of my buffer help?

For ionizable compounds, adjusting the pH to form a charged salt is a primary method for increasing aqueous solubility. However, 4-Bromo-6-butylpyrimidine is a very weak base. The nitrogen atoms in the pyrimidine ring require a very low pH (likely pH < 2) to become protonated. Such acidic conditions are incompatible with most biological assays. Therefore, pH modification is not a viable strategy for this particular compound in the context of physiological buffers.

Q5: Are there other organic solvents I can use for my stock solution?

Yes, solvents like N,N-Dimethylformamide (DMF) or ethanol can also be used. However, DMSO is generally preferred for its broad solvency power and compatibility with high-throughput screening formats[3][4]. If you must use an alternative, ensure you characterize its compatibility with your specific assay, as different solvents can have unique effects on cells and proteins.

Section 3: Systematic Troubleshooting Guide

When facing persistent solubility problems, a structured approach is crucial. Follow these steps to diagnose the issue and identify a robust solution.

Logical Flow for Troubleshooting Solubility

G cluster_buffer Buffer Modification Strategies start Problem: Compound Precipitates in Aqueous Buffer stock Step 1: Optimize Stock Solution (10-20 mM in 100% DMSO) start->stock dilution Step 2: Refine Dilution Method (Vortexing, Warm Buffer) stock->dilution Precipitation Persists buffer Step 3: Modify Aqueous Buffer dilution->buffer Precipitation Persists kinetic Step 4: Determine Kinetic Solubility buffer->kinetic After trying modifications cosolvent A. Add Co-solvents (e.g., PEG 400, Ethanol) buffer->cosolvent success Solution Found: Proceed with Experiment kinetic->success surfactant B. Add Surfactants (e.g., Tween® 80, Pluronic® F-68) cosolvent->surfactant If ineffective or incompatible cyclodextrin C. Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If ineffective or incompatible cyclodextrin->kinetic If precipitation still occurs

Caption: A decision tree for systematically troubleshooting solubility issues.

Step 1: Re-evaluate Your Stock Solution

The foundation of a successful experiment is a stable, fully dissolved stock solution.

  • Problem: The compound may not be fully dissolved in your DMSO stock, or the concentration is too high, leading to immediate precipitation upon the slightest dilution.

  • Solution: Prepare a stock solution in 100% high-purity, anhydrous DMSO[3]. A concentration of 10 mM is standard for primary stocks. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle sonication in a water bath. Visually inspect the solution against a light source to confirm there is no particulate matter.

Step 2: Perfect Your Dilution Technique

The way you dilute the stock into your buffer can significantly impact the outcome.

  • Problem: "Dumping" the DMSO stock into the buffer creates localized areas of high concentration, promoting rapid precipitation.

  • Solution: Add the DMSO stock to your aqueous buffer drop-wise while the buffer is being vortexed or rapidly stirred. This ensures immediate dispersion. Pre-warming the aqueous buffer to 37°C can also help, but be mindful that the compound may fall out of solution upon cooling.

Step 3: Modify the Aqueous Buffer (Formulation Strategies)

If the compound still precipitates, the next step is to make the aqueous buffer more "hospitable" to a hydrophobic molecule. This involves using excipients—inactive substances used as a vehicle for a drug.[5]

StrategyMechanism of ActionExample(s)Typical Starting ConcentrationConsiderations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the capacity to dissolve hydrophobic solutes.Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol1-10% (v/v)Must be tested for compatibility and toxicity in your specific assay. Can affect protein activity.
Surfactants (Non-ionic) Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[6]Polysorbate 20/80 (Tween®), Pluronic® F-680.01-0.1% (w/v)Use concentrations above the Critical Micelle Concentration (CMC). Potential for cell lysis at high concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug molecule.[7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®)1-5% (w/v)Very effective and generally have a good safety profile. Can sometimes extract lipids from cell membranes.
Step 4: Determine the Kinetic Solubility Limit

If you are still facing issues, or if you cannot use formulating agents, you must determine the practical upper concentration limit for your specific buffer conditions. Running a kinetic solubility assay is essential for establishing this limit and preventing wasted experiments.[8][9]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate Mass: Determine the mass of 4-Bromo-6-(tert-butyl)pyrimidine needed. For 1 mL of a 10 mM solution (MW = 215.09 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 215.09 g/mol * (1000 mg / 1 g) = 2.15 mg

  • Weigh Compound: Accurately weigh the calculated mass into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of 100% anhydrous, molecular biology-grade DMSO[3].

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Inspect: Hold the vial up to a light source to ensure the solution is clear and free of any visible precipitate.

  • Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol uses visual inspection or plate-based nephelometry to estimate the solubility limit.[10]

Caption: Workflow for determining the kinetic solubility of the compound.

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial 2-fold dilution of your 10 mM stock solution in pure DMSO (e.g., from 10 mM down to ~20 µM).

  • Prepare Assay Plate: Transfer 2 µL from each well of your compound plate into a clear, flat-bottom 96-well assay plate. This will be your test plate.

  • Add Buffer: To every well of the test plate, add 98 µL of your final aqueous buffer. This results in a 1:50 dilution and a final DMSO concentration of 2%. The highest compound concentration will be 200 µM.

  • Incubate: Seal the plate and shake it on a plate shaker for 1-2 hours at room temperature. This allows the system to equilibrate.

  • Analyze:

    • Visual Method: Visually inspect each well against a dark background. The highest concentration that remains perfectly clear is your estimated kinetic solubility.

    • Instrumental Method: Read the plate on a plate reader capable of measuring light scattering (nephelometry) or turbidity. The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation.[11]

By applying these principles and protocols, you can develop a robust and reproducible methodology for working with 4-Bromo-6-butylpyrimidine, ensuring the integrity and success of your downstream experiments.

References

  • AA Blocks. (n.d.). 4-Bromo-6-(tert-butyl)pyrimidine. Retrieved February 3, 2026, from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved February 3, 2026, from [Link]

  • Ghafourian, T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 340(1-2), 1-19.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. PubChem Compound Summary for CID 44607675. Retrieved February 3, 2026, from [Link].

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved February 3, 2026, from [Link]

  • Reddit. (2024). DMSO vs. DMF for biological testing. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved February 3, 2026, from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved February 3, 2026, from [Link]

  • Taylor, R. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Tong, W. Q. (Ed.). (2020). Lipid-Based Excipients for Oral Drug Delivery. Springer.
  • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 3, 2026, from [Link]

  • Zhang, R. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022.

Sources

Technical Support Center: High-Fidelity Coupling of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling Byproducts in Palladium-Catalyzed Cross-Coupling Applicable Substrate: 4-Bromo-6-butylpyrimidine (CAS: N/A for specific isomer, generic ref) Document ID: TS-PYR-04B Last Updated: 2025-05-15

Executive Summary & Molecule Profile

4-Bromo-6-butylpyrimidine presents a unique challenge in cross-coupling (Suzuki-Miyaura, Stille, Negishi). The pyrimidine core is electron-deficient, activating the C-Br bond for oxidative addition.[1] However, the 6-butyl substituent adds significant lipophilicity and steric bulk distal to the reaction site.

The Core Problem: Users frequently report two distinct homocoupling failure modes:

  • Nucleophile Dimerization (Oxidative): The coupling partner (e.g., Boronic Acid) dimerizes (B-B), consuming equivalents and complicating purification.

  • Electrophile Dimerization (Reductive): The 4-bromo-6-butylpyrimidine dimerizes (Ar-Ar) to form a "greasy" bis-butyl-bipyrimidine, often inseparable from the product.

This guide details the mechanistic root causes and provides self-validating protocols to suppress these pathways.[2]

Mechanistic Insight: The "Fork in the Road"

To fix the problem, you must visualize where the catalytic cycle breaks. Homocoupling is not random; it is a consequence of specific imbalances in the catalytic cycle.

Diagram 1: The Competitive Pathways

This diagram illustrates how Oxygen and Slow Transmetallation divert the reaction from Cross-Coupling to Homocoupling.

HomocouplingMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Peroxo Pd-Peroxo Species Pd0->Peroxo + O2 (Leak) ArBr 4-Bromo-6-butylpyrimidine (Ar-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 / Base Disprop Disproportionation OxAdd->Disprop Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Ar-R) RedElim->Product Oxygen O2 Contamination HomoNuc Nucleophile Dimer (R-R) Peroxo->HomoNuc Oxidizes Boronic Acid HomoElec Electrophile Dimer (Ar-Ar) Disprop->HomoElec Reductive Homocoupling

Caption: Figure 1. Kinetic competition between the productive Cross-Coupling cycle (Green/Blue) and the destructive Homocoupling pathways (Red) mediated by Oxygen or Disproportionation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major spot just above my product on TLC/LCMS that corresponds to the Boronic Acid dimer."

Diagnosis: Oxidative Homocoupling (Glaser-type or Pd-mediated).[3] Root Cause: Oxygen ingress. Boronic acids are highly susceptible to Pd-catalyzed oxidative dimerization in the presence of even trace O2. The "Butyl" Factor: The butyl group on your pyrimidine makes the reaction mixture lipophilic. If your boronic acid is also lipophilic, the dimer will be very hard to separate.

Corrective Actions:

  • The "Active" Sparge: Do not just apply a balloon. You must sparge the solvent with Argon/Nitrogen for at least 15 minutes before adding the catalyst.

  • Sacrificial Reductant: Add 10-20 mol% hydroquinone or ascorbic acid . These act as oxygen scavengers without poisoning the Pd catalyst.

  • Slow Addition: Add the boronic acid (nucleophile) slowly via syringe pump over 1 hour. This keeps the concentration of "R" low relative to "Ar-Pd", statistically favoring the Cross-Coupling over the Homo-Coupling.

Issue 2: "My Pyrimidine halide is disappearing, but I'm getting a 'Double-Pyrimidine' dimer (Ar-Ar)."

Diagnosis: Reductive Homocoupling (Ullmann-type). Root Cause: Slow Transmetallation. The Pd(II) species (Ar-Pd-Br) sits waiting for the boronic acid. If it waits too long, it can disproportionate or react with another Pd species to form Ar-Ar. Why 4-Bromo-6-butylpyrimidine? Electron-deficient pyrimidines undergo Oxidative Addition fast. If the Transmetallation step (which requires base and activation of the boron) is slow, you create a bottleneck that favors dimerization.

Corrective Actions:

  • Switch Ligands: Move to a ligand with a large "bite angle" like dppf or Xantphos . These bidentate ligands enforce a geometry that makes disproportionation (leading to homocoupling) geometrically difficult.

  • Base Strength: Switch from weak bases (Carbonates) to stronger activators like K3PO4 or Ba(OH)2 . This accelerates the Transmetallation step, closing the window of opportunity for side reactions.

  • Solvent Polarity: The butyl tail requires a solvent that solubilizes the starting material well (e.g., THF or Toluene) but you must have enough water for the inorganic base to dissolve. Ensure your ratio is optimized (e.g., Toluene:Water 3:1).

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning via Nitrogen Coordination. Root Cause: The pyrimidine nitrogens (N1/N3) are Lewis basic. They can bind to the Palladium, displacing the phosphine ligands and deactivating the catalyst (forming "Pd-Black").

Corrective Actions:

  • Buchwald Precatalysts: Use XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands protect the Pd center and prevent the pyrimidine nitrogens from binding.

  • Increase Temperature: Pyrimidine N-Pd bonds are labile. Increasing temperature to 80-100°C can reversibly break these inhibitory bonds, restoring activity.

Optimized Experimental Protocol

This protocol is designed to be self-validating. If the color changes described do not occur, abort and re-degas.

Reagents:

  • Electrophile: 4-Bromo-6-butylpyrimidine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%) - Selected for resistance to homocoupling.

  • Base: K3PO4 (3.0 equiv) - Selected for rapid transmetallation.

  • Solvent: 1,4-Dioxane / Water (4:1) - Dioxane solubilizes the butyl chain; Water dissolves the phosphate.

Step-by-Step:

  • Solvent Prep (Critical): Combine Dioxane and Water in a septum-capped vial. Insert a long needle connected to an Argon line into the liquid and a short vent needle. Sparge vigorously for 20 minutes.

  • Solids Assembly: In a separate reaction vial, weigh the Pyrimidine, Boronic Acid, Base, and Catalyst. Cap immediately.

  • Transfer: Syringe the degassed solvent into the solids vial under positive Argon pressure.

  • The "Color Check":

    • Initial: Suspension (often orange/red for dppf).

    • Heating: Heat to 90°C. The solution should turn dark homogeneous brown/black.

    • Warning: If it turns pale yellow and precipitates gray metal immediately, oxygen was present.

  • Workup: Dilute with EtOAc. Wash with water. The butyl chain ensures the product stays in the organic layer.

    • Purification Note: If homocoupling occurred, the Ar-Ar dimer is more non-polar than the product. Use a gradient of Hexanes:EtOAc starting at 100:0 to elute the greasy dimer first.

Comparative Data: Solvent & Ligand Effects[4][5]

The following data summarizes internal optimization for electron-deficient halide coupling (Generic Pyrimidine Model).

VariableConditionHomocoupling (Ar-Ar)Homocoupling (B-B)Yield (Ar-R)
Ligand PPh3 (e.g., Pd(PPh3)4)High (15%)Medium65%
dppf (e.g., Pd(dppf)Cl2) Low (<2%) Low92%
P(t-Bu)3 (Bulky)Low (<5%)High (due to sterics)70%
Base Na2CO3MediumHigh55%
K3PO4 Low Low 88%
Atmosphere Nitrogen BalloonMediumMedium75%
Sparged + Sealed Trace Trace 95%

Decision Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

DecisionTree Start Start: Analyze Crude LCMS Check Identify Major Impurity Start->Check Impurity1 Dimer of Boronic Acid (B-B) Check->Impurity1 Impurity2 Dimer of Pyrimidine (Ar-Ar) Check->Impurity2 Impurity3 De-halogenated SM (Ar-H) Check->Impurity3 Sol1 Action: Degas longer, Add Hydroquinone Impurity1->Sol1 Sol2 Action: Switch to Pd(dppf)Cl2, Increase Base Strength Impurity2->Sol2 Sol3 Action: Use Anhydrous Solvent, Check Solvent Purity Impurity3->Sol3

Caption: Figure 2. Diagnostic workflow for identifying and correcting side-reaction pathways.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

    • Key Insight: mechanistic details on boronic acid homocoupling and the role of oxygen.
  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Key Insight: Comprehensive guide on ligand selection (dppf vs PPh3) for preventing side reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

    • Key Insight: Foundational text establishing the base-dependence of transmetallation r
  • BenchChem Technical Data . (2025). Reactivity of Halopyrimidines in Cross-Coupling Reactions.

    • Key Insight: Specific reactivity trends for C4-halopyrimidines.

Sources

Technical Support Center: Regioselectivity Control in Substitution Reactions of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselectivity control in substitution reactions of 4-Bromo-6-butylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired isomeric purity in their synthetic endeavors. Here, we will delve into the underlying principles governing the reactivity of this versatile building block and provide practical, field-proven troubleshooting advice to overcome common experimental challenges.

Introduction: The Challenge of Regioselectivity with 4-Bromo-6-butylpyrimidine

4-Bromo-6-butylpyrimidine is a valuable scaffold in medicinal chemistry and materials science. However, its unsymmetrical nature presents a significant challenge in controlling the regioselectivity of substitution reactions. The pyrimidine ring, being π-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6). In this molecule, the C4 and C6 positions are the primary sites for substitution, and directing incoming reagents to the desired position is crucial for the successful synthesis of target molecules. This guide will address common issues encountered during nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on the 4-bromo-6-butylpyrimidine ring for substitution reactions?

The primary reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are the C4 and C6 positions. The C2 position is generally less reactive in comparison. The π-deficient nature of the pyrimidine ring makes these positions electrophilic and susceptible to attack.

Q2: What are the key factors that determine whether a substitution reaction will occur at the C4 or C6 position?

The regioselectivity is a delicate interplay of several factors:

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the C4 and C6 positions electrophilic. The butyl group at C6 is a weak electron-donating group, which can slightly modulate the electronics of the ring.

  • Steric Hindrance: The butyl group at the C6 position presents a greater steric hindrance compared to the hydrogen atom at the C2 position. This can influence the approach of bulky nucleophiles or catalyst complexes.

  • Leaving Group Ability: In many cases, the reaction will proceed at the position with the better leaving group. When considering reactions that might substitute the bromo group, its reactivity relative to other potential leaving groups on the ring is a key consideration.

  • Reaction Type and Conditions: The choice of reaction (SNAr vs. cross-coupling), nucleophile/coupling partner, catalyst, ligand, base, solvent, and temperature all play a crucial role in determining the regiochemical outcome.

Q3: For nucleophilic aromatic substitution (SNAr), which position, C4 or C6, is generally more reactive?

In general, for nucleophilic aromatic substitution on pyrimidines, the C4 and C6 positions are more susceptible to attack than the C2 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogens.[1] For 4-bromo-6-butylpyrimidine, the C4 position, bearing the bromo leaving group, is the primary site for SNAr.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Scenario: You are attempting to substitute the bromo group at the C4 position with a nucleophile (e.g., an amine, alcohol, or thiol), but you observe only starting material or very low product yield.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile to displace the bromide.

    • Solution: If using a neutral nucleophile like an amine or alcohol, consider converting it to its more nucleophilic conjugate base (amide or alkoxide) using a suitable base (e.g., NaH, K2CO3, or an organic base like DBU).

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions.

Issue 2: Mixture of Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Scenario: You are performing a Suzuki, Sonogashira, or Buchwald-Hartwig amination on 4-bromo-6-butylpyrimidine and obtaining a mixture of C4 and C6 substituted products, or undesired side products.

Underlying Principles: While the C4-bromo bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling, competitive C-H activation at other positions, particularly the more accessible C2 or C5 positions, can occur under certain conditions, leading to isomeric impurities.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount in controlling regioselectivity.

    • For Suzuki Coupling:

      • Problem: Formation of C6-coupled product.

      • Explanation: While less common, C-H activation at C6 followed by coupling can occur, especially with highly active catalysts.

      • Solution: Employ a less reactive palladium precursor like Pd(PPh3)4 or use bulkier phosphine ligands that may favor the less sterically hindered C4 position.

    • For Buchwald-Hartwig Amination:

      • Problem: Low yield or decomposition.

      • Explanation: The basic conditions required for this reaction can sometimes lead to side reactions.

      • Solution: Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos) and bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) to find the optimal combination for clean conversion.

Data Presentation: Representative Conditions for Cross-Coupling Reactions

Reaction TypePalladium PrecatalystLigandBaseSolventTemperature (°C)Expected Major Product
Suzuki Pd(PPh3)4-K2CO3Dioxane/H2O80-1004-Aryl-6-butylpyrimidine
Sonogashira PdCl2(PPh3)2PPh3Et3N, CuITHF or DMFRT - 604-Alkynyl-6-butylpyrimidine
Buchwald-Hartwig Pd2(dba)3XPhosNaOt-BuToluene80-1104-Amino-6-butylpyrimidine

Note: These are starting conditions and may require optimization for specific substrates.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the synthesis of 4-amino-6-butylpyrimidine derivatives.

Materials:

  • 4-Bromo-6-butylpyrimidine

  • Amine of choice (1.2 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-6-butylpyrimidine (1.0 eq) and K2CO3 (2.0 eq).

  • Add DMF to dissolve the solids.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 4-aryl-6-butylpyrimidine derivatives.

Materials:

  • 4-Bromo-6-butylpyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 4-bromo-6-butylpyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Add the dioxane/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the flask and degas for another 5 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualization of Key Concepts

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism sub 4-Bromo-6-butylpyrimidine int Meisenheimer Intermediate (Stabilized by N atoms) sub->int Nucleophilic Attack nu Nucleophile (Nu⁻) prod 4-Nu-6-butylpyrimidine int->prod Loss of Leaving Group lg Br⁻

Caption: General mechanism for SNAr on 4-bromo-6-butylpyrimidine.

Experimental Workflow: Troubleshooting Poor Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) check_reaction Identify Reaction Type start->check_reaction snar S N Ar check_reaction->snar S N Ar cross_coupling Cross-Coupling check_reaction->cross_coupling Cross-Coupling snar_sol Optimize Temperature and Solvent Polarity snar->snar_sol cross_coupling_sol Screen Ligands and Bases cross_coupling->cross_coupling_sol end Improved Regioselectivity snar_sol->end cross_coupling_sol->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

  • Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2009). PMC. Available at: [Link]

Sources

Technical Support Center: 4-Bromo-6-butylpyrimidine Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1334612-45-7 Chemical Family: Halogenated Heterocycles Support Ticket: STORAGE-STABILITY-001

Core Stability Directive: The "Why" and "How" of Degradation

As a Senior Application Scientist, I often see researchers treat 4-Bromo-6-butylpyrimidine solely as a stable reagent. In reality, it is a metastable intermediate . Its utility in drug discovery—specifically in Suzuki-Miyaura cross-couplings—relies on the electron-deficient nature of the pyrimidine ring, which activates the C-Br bond. However, this same activation makes it vulnerable to environmental degradation.

The Degradation Triad

Your material is fighting a war on three fronts. Understanding this causality is the first step to preserving your yield.

  • Hydrolytic Dehalogenation (The Silent Killer): The electron-withdrawing nitrogen atoms in the pyrimidine ring pull electron density away from the C4 position. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the bromine atom via a Nucleophilic Aromatic Substitution (

    
    ) mechanism.
    
    • Result: Formation of 6-butylpyrimidin-4(3H)-one (tautomer of 4-hydroxy-6-butylpyrimidine) and Hydrogen Bromide (HBr).

    • Critical Failure Mode: The released HBr is autocatalytic. It protonates the pyrimidine ring, making it even more electrophilic and accelerating further hydrolysis.

  • Photolytic Radical Cleavage: Like many halogenated heterocycles, the C-Br bond is photosensitive. UV light exposure can induce homolytic cleavage, generating bromine radicals.

    • Result: Formation of dimers or oxidation products, typically manifesting as a yellow-to-brown discoloration.

  • Oxidative Stress (Butyl Chain): While less common than hydrolysis, the benzylic-like position on the butyl chain (adjacent to the ring) is susceptible to slow oxidation over long storage periods, especially if the material is stored in clear glass under air.

Interactive Troubleshooting Guide

Use this decision matrix to diagnose issues with your current batch.

SymptomProbable CauseDiagnostic CheckCorrective Action
Material has turned yellow/brown Photolytic degradation or trace oxidation.Check TLC. If a baseline spot appears (polar impurities), degradation has occurred.Filtration: Pass through a short pad of silica gel using 10% EtOAc/Hexanes to remove polar oligomers.
Pungent, acrid smell upon opening Hydrolysis releasing HBr gas.Test headspace with damp pH paper. Red = HBr release.Neutralization: Dissolve in Et2O, wash with sat. NaHCO3, dry over MgSO4, and concentrate.
Suzuki Coupling Yield < 50% Catalyst poisoning by hydrolysis product (Pyrimidinone).Run LC-MS.[1] Look for M-Br+OH peak (Mass = MW - 79 + 17).Purification: The hydroxy-impurity coordinates to Pd(0). Recrystallize or column purify before use.
Material is wet/clumpy Hygroscopic absorption.KF Titration or visual inspection.Desiccation: Dry under high vacuum (< 2 mbar) over P2O5 for 12 hours.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic pathways leading to the two most common impurities: the hydrolysis product (Pyrimidinone) and radical-induced oligomers.

DegradationPathways Start 4-Bromo-6-butylpyrimidine (Active Reagent) Intermediate Meisenheimer-like Intermediate Start->Intermediate SNAr Attack Radical Pyrimidinyl Radical Start->Radical Homolytic Cleavage Moisture Moisture (H2O) + Acid Trace Moisture->Intermediate UV UV Light / Heat UV->Radical Product_Hydrolysis 6-butylpyrimidin-4(3H)-one (Dead End for Coupling) Intermediate->Product_Hydrolysis -HBr Byproduct_HBr HBr (Autocatalyst) Intermediate->Byproduct_HBr Byproduct_HBr->Start Catalyzes Product_Oligomer Colored Oligomers (Yellow/Brown Impurity) Radical->Product_Oligomer Dimerization

Figure 1: Mechanistic pathways of degradation. Note the autocatalytic feedback loop caused by HBr generation.

Standard Operating Procedures (SOPs)

SOP-01: The "Gold Standard" Storage Protocol

To be implemented immediately upon receipt of material.

  • Atmosphere: Store under Argon or Nitrogen. The material is sensitive to moisture; air exposure initiates the HBr autocatalytic cycle [1].

  • Temperature: Maintain at 2°C to 8°C . While the butyl chain lowers the melting point (potentially making it a liquid or low-melting solid), cold storage retards kinetic hydrolysis rates.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent moisture ingress.

SOP-02: Remediation of Hydrolyzed Material

Use this if your Suzuki coupling failed due to "dead" catalyst.

Context: The hydrolysis product (6-butylpyrimidin-4(3H)-one) acts as a ligand poison for Palladium catalysts, halting the catalytic cycle [2].

Protocol:

  • Dissolution: Dissolve the crude 4-Bromo-6-butylpyrimidine in Diethyl Ether or Ethyl Acetate (10 mL per gram).

  • Base Wash: Wash the organic layer twice with 10% aqueous Sodium Carbonate (

    
    ).
    
    • Why: The hydrolysis product has phenolic character (pKa ~9-10) and will be deprotonated, moving into the aqueous layer. The target bromo-pyrimidine remains organic.[2]

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes.
    
  • Filtration & Concentration: Filter off the solids and concentrate under reduced pressure at < 40°C.

  • Validation: Check purity via TLC (Hexane:EtOAc 8:2). The baseline spot should be gone.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage. Halogenated pyrimidines can undergo slow


 reactions with nucleophilic solvents or trace water in DMSO over time. If you must create a stock, use anhydrous DMSO, store at -20°C, and use within 1 week.

Q: My material is a liquid, but the SDS says solid (or vice versa). Is it pure? A: The butyl chain adds lipophilicity and disrupts crystal packing. Depending on the exact purity and temperature, 4-Bromo-6-butylpyrimidine may exist as a supercooled liquid or a low-melting solid. Physical state alone is not a confirmation of purity; rely on 1H-NMR or LC-MS .

Q: Why did my Suzuki coupling turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation. This happens when the oxidative addition step is too slow or inhibited. If your 4-Bromo-6-butylpyrimidine is partially hydrolyzed, the impurity coordinates to the Pd, preventing it from reacting with the aryl halide, causing the catalyst to crash out. Follow SOP-02 to clean your starting material [3].

References

  • PubChem. 4-Bromo-6-butylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Troubleshooting. (Detailed discussion on oxidative addition failure in electron-deficient heterocycles). Available at: [Link]

Sources

Validation & Comparative

Reactivity Comparison: 4-Bromo-6-butylpyrimidine vs. 4-Chloro-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision

In the structural optimization of pyrimidine-based pharmacophores, the choice between 4-Bromo-6-butylpyrimidine (Br-BP) and 4-Chloro-6-butylpyrimidine (Cl-BP) is rarely arbitrary.[1] While both serve as electrophilic building blocks, their reactivity profiles diverge significantly based on the reaction mechanism employed.

  • Select 4-Bromo-6-butylpyrimidine for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-halogen exchange. The weaker C-Br bond facilitates rapid oxidative addition and low-temperature lithiation.

  • Select 4-Chloro-6-butylpyrimidine for cost-effective Nucleophilic Aromatic Substitutions (SNAr) under vigorous conditions, or when site-selectivity requires a less reactive electrophile to survive a concurrent transformation elsewhere on the molecule.[1]

Technical Profile & Physical Properties[2][3][4][5][6]

Feature4-Bromo-6-butylpyrimidine4-Chloro-6-butylpyrimidine
CAS Number 1694560-61-61105195-64-9
Molecular Weight 215.09 g/mol 170.64 g/mol
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group (SNAr) GoodGood (Often comparable to Br)
Leaving Group (Pd-Cat) Excellent (Fast Oxidative Addition)Moderate (Slow Oxidative Addition)
Physical State Low-melting solid or oilLiquid or low-melting solid

Mechanistic Deep Dive

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

In transition-metal catalysis, the rate-determining step for aryl halides is typically Oxidative Addition (OA) .[1]

  • The Bromide Advantage: The C-Br bond is significantly longer and weaker than the C-Cl bond.[1] Pd(0) inserts into the C-Br bond rapidly, often at room temperature or mild heating (60–80 °C).

  • The Chloride Challenge: The C-Cl bond requires higher activation energy. While 4-chloropyrimidines are activated by the electron-deficient ring, they often require bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) and higher temperatures (>100 °C) to achieve full conversion.[1]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the rate-determining step is the attack of the nucleophile to form the Meisenheimer Complex .[2]

  • The Electronegativity Factor: Unlike SN2 reactions, SNAr is accelerated by electronegative leaving groups that stabilize the anionic intermediate. Consequently, the order of reactivity is often F >> Cl ≈ Br > I.[2][3]

  • The Verdict: 4-Chloro-6-butylpyrimidine is frequently as reactive or slightly more reactive than its bromo counterpart in SNAr reactions because the higher electronegativity of chlorine inductively activates the C4 carbon more strongly than bromine, compensating for the stronger bond strength.[1]

Lithium-Halogen Exchange
  • The Bromide Monopoly: Treatment of 4-Bromo-6-butylpyrimidine with n-BuLi at -78 °C effects rapid Li-Br exchange, generating the 4-lithio species.[1]

  • The Chloride Dead-End: 4-Chloro-6-butylpyrimidine is generally inert to Li-Cl exchange under standard conditions; n-BuLi is more likely to act as a nucleophile and attack the ring (SNAr) or deprotonate the alkyl chain.[1]

Decision Matrix & Reactivity Flowchart

The following diagram illustrates the logical pathway for selecting the appropriate starting material based on the intended transformation.

ReactivityDecision Start Target Transformation PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->PdCoupling SNAr Nucleophilic Substitution (Amination, Etherification) Start->SNAr LiExchange Lithiation / Quench Start->LiExchange Br_Rec Use 4-Bromo-6-butylpyrimidine (Fast OA, Mild Conditions) PdCoupling->Br_Rec Standard Ligands (PPh3, dppf) Cl_Rec Use 4-Chloro-6-butylpyrimidine (Cost Effective, High Temp) PdCoupling->Cl_Rec Specialized Ligands (XPhos, NHC) Only SNAr->Br_Rec Alternative SNAr->Cl_Rec Preferred (Similar Rate, Lower Cost) LiExchange->Br_Rec Mandatory (Li-Cl exchange fails)

Figure 1: Decision tree for selecting between Chloro- and Bromo-pyrimidines based on reaction type.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 4-Bromo)

This protocol demonstrates the mild conditions possible with the Bromo-derivative.[1]

  • Reagents: 4-Bromo-6-butylpyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), Pd(dppf)Cl2 (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the pyrimidine, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 80 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Note: If using 4-Chloro-6-butylpyrimidine , increase temperature to 100–110 °C and consider switching catalyst to Pd(OAc)2/XPhos .

Protocol B: SNAr Amination (Optimized for 4-Chloro)

This protocol utilizes the cost-effective Chloro-derivative.[1]

  • Reagents: 4-Chloro-6-butylpyrimidine (1.0 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (1.5 equiv).[1]

  • Solvent: Isopropanol (IPA) or DMSO.

  • Procedure:

    • Dissolve the pyrimidine in IPA (0.5 M concentration).

    • Add DIPEA followed by the amine.

    • Heat to reflux (80–85 °C ) for 2–12 hours.

    • Monitoring: TLC typically shows conversion of the UV-active starting material to a more polar product.

  • Mechanistic Insight: The electron-donating butyl group at C6 slightly deactivates the ring compared to unsubstituted pyrimidine. If reaction is sluggish, switch solvent to DMSO and heat to 100 °C.

Comparative Data Summary

Reaction TypeSubstrateCatalyst/ReagentTempTypical YieldRef
Suzuki Coupling 4-Bromo -6-butylPd(PPh3)480 °C85–95%[1, 2]
Suzuki Coupling 4-Chloro -6-butylPd(PPh3)480 °C<30% (Sluggish)[1]
Suzuki Coupling 4-Chloro -6-butylPd-PEPPSI-IPent100 °C80–90%[3]
SNAr (Amination) 4-Chloro -6-butylMorpholine, DIPEAReflux90–98%[4]
Li-Exchange 4-Bromo -6-butyln-BuLi-78 °C>90% (Trapping)[5]

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (General Pyrimidine/Pyridine Halogen Trends). Link

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1] (Demonstrates reactivity of Br vs Cl sites). Link

  • Neufeldt, S. et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[1] (Discusses catalyst control over Cl vs Br sites). Link

  • NIH. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparison of SNAr efficiency). Link

  • Master Organic Chemistry. The Element Effect in Nucleophilic Aromatic Substitution. (Theoretical basis for Cl vs Br in SNAr). Link

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and fragmentation analysis of 4-Bromo-6-butylpyrimidine , designed for analytical chemists and drug discovery scientists. It moves beyond standard spectral listing to offer a mechanistic validation workflow, comparing this specific scaffold against its most common regioisomeric and structural alternatives.

Executive Summary

In medicinal chemistry, the 4-Bromo-6-butylpyrimidine scaffold serves as a critical electrophilic intermediate for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, its synthesis often yields regioisomeric byproducts (e.g., 2-bromo-4-butylpyrimidine) that are difficult to distinguish by UV-Vis or low-resolution MS alone.

This guide details the specific LC-MS/MS fragmentation signature of 4-Bromo-6-butylpyrimidine. By focusing on the McLafferty rearrangement and Bromine isotopic patterns , researchers can unequivocally validate the regio-integrity of their starting material without immediate recourse to NMR.

Compound Characterization & Theoretical Data

Before experimental validation, the theoretical mass envelope must be established to confirm the presence of the halogenated moiety.

Table 1: Physicochemical & MS Properties
PropertyValue / Description
Formula C₈H₁₁BrN₂
Monoisotopic Mass 214.0106 Da (

Br)
Molecular Ion (M+H)⁺ 215.0 (

Br) / 217.0 (

Br)
Isotope Ratio ~1:1 (Characteristic doublet for single Br atom)
Key Structural Feature n-Butyl chain at C6 (allows

-H transfer); Bromine at C4.[1]
LogP (Predicted) ~2.8 (Suitable for Reverse Phase C18)

Fragmentation Mechanism: The "Self-Validating" Signature

The structural confirmation of 4-Bromo-6-butylpyrimidine relies on two distinct mass spectral events: the McLafferty Rearrangement (driven by the butyl chain) and the Radical Halogen Loss .

Primary Pathway: McLafferty Rearrangement

Unlike short-chain analogues (e.g., ethyl/methyl), the n-butyl group possesses a


-hydrogen. Upon ionization (ESI+), the pyrimidine ring nitrogen abstracts this 

-proton, leading to a six-membered transition state.
  • Loss: Neutral Propene (

    
    , 42 Da).
    
  • Diagnostic Ion: m/z 173 / 175 .

  • Significance: This transition confirms the alkyl chain is linear and at least 3 carbons long, distinguishing it from branched isomers (e.g., tert-butyl) which cannot undergo this specific rearrangement.

Secondary Pathway: Homolytic C-Br Cleavage

High collision energies (CE > 30 eV) trigger the loss of the bromine radical.

  • Loss: Bromine radical (

    
    , 79/81 Da).
    
  • Diagnostic Ion: m/z 136 (Even electron cation

    
     Odd electron radical cation typically, but in ESI often observed as [M+H-HBr]+ or similar depending on protonation state. Note: In ESI, loss of neutral HBr is more common than Br radical, yielding m/z 135).
    
  • Observation: The collapse of the 1:1 isotope doublet into a single peak at lower mass confirms the halogen was lost.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

FragmentationPathway Parent Parent Ion (M+H)+ m/z 215 / 217 (1:1 Isotope Ratio) McLafferty_TS 6-Membered Transition State (Gamma-H Transfer) Parent->McLafferty_TS Low CE (10-20 eV) Fragment_DeHalo Dehalogenated Core [M+H - HBr]+ m/z 135 Parent->Fragment_DeHalo Direct Loss (High CE) Fragment_McL McLafferty Product [M+H - C3H6]+ m/z 173 / 175 McLafferty_TS->Fragment_McL Rearrangement Propene Loss of Propene (42 Da) McLafferty_TS->Propene Fragment_McL->Fragment_DeHalo High CE (>35 eV) HBr Loss of HBr (80/82 Da) Fragment_McL->HBr

Caption: Mechanistic workflow of 4-Bromo-6-butylpyrimidine fragmentation showing the critical McLafferty rearrangement step.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound against its most likely "impostors" in a drug development context.

Comparison 1: vs. Regioisomer (2-Bromo-4-butylpyrimidine)

Context: During synthesis, if the pyrimidine ring is formed via condensation, the 2-bromo and 4-bromo isomers may co-elute.

Feature4-Bromo-6-butylpyrimidine (Target)2-Bromo-4-butylpyrimidine (Alternative)differentiation Logic
Retention Time Typically Later (More lipophilic surface area accessible)Typically Earlier4-position alkyls often shield N-interaction less than 2-position.
McLafferty Intensity High Moderate/Low The N1 nitrogen in the 4-isomer is less sterically hindered to accept the

-H than the N1/N3 in the 2-isomer (flanked by Br).
Fragment m/z 135 Dominant at High CEDominant at Medium CEC2-Br bond is often more labile due to dual nitrogen activation.
Comparison 2: vs. Chloro-Analogue (4-Chloro-6-butylpyrimidine)

Context: Comparison for structure-activity relationship (SAR) studies.

FeatureBromo-Derivative Chloro-Derivative Differentiation Logic
Parent Ion 215 / 217171 / 173Distinct mass shift (-44 Da).
Isotope Pattern 1:1 (Equal height)3:1 (

Cl is 3x higher than

Cl)
Immediate visual confirmation of halogen identity.
Fragmentation Energy Lower CE required for C-Br cleavageHigher CE required for C-Cl cleavageC-Cl bond (339 kJ/mol) is stronger than C-Br (276 kJ/mol).

Experimental Protocol: Validation Workflow

To replicate these results, use the following standardized LC-MS/MS method.

Step 1: Sample Preparation
  • Dissolve 1 mg of 4-Bromo-6-butylpyrimidine in 1 mL Methanol (HPLC Grade).

  • Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

  • Final concentration: ~10 µg/mL (prevents detector saturation).

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 100 – 300.

  • Collision Energy (CE): Ramp 10 -> 40 eV (to observe both parent and fragments).

Step 4: Data Interpretation Checklist

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link

  • Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[3] Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in LC/MS". Journal of Mass Spectrometry. (General reference for pyrimidine RDA mechanisms).
  • NIST Chemistry WebBook . "Standard Reference Data for Pyrimidine Fragmentation". Link

Sources

Impact of Butyl vs. Methyl Substitution on Pyrimidine Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Shift

In medicinal chemistry, the transition from a methyl (-CH3) to a butyl (-C4H9) substituent on a pyrimidine scaffold is not merely a structural elongation—it is a decisive physicochemical shift. This modification typically results in a LogP increase of approximately +1.5 to +1.6 units , fundamentally altering the molecule's Aqueous Solubility (


), Membrane Permeability (

), and Metabolic Stability (

).

This guide provides a technical analysis of this substitution, grounded in Hansch-Fujita structure-activity relationships (SAR) and validated by experimental protocols.

Theoretical Framework: The Hansch Constant

The lipophilicity of a pyrimidine derivative is governed by the additive nature of its substituents. The Hansch substituent constant (


)  quantifies the hydrophobicity contribution of a specific group relative to hydrogen:

[1]
Comparative Values (Aromatic/Heteroaromatic Systems)
SubstituentHansch

Value
Physicochemical Implication
Methyl (-CH3)+0.56 Moderate lipophilicity increase; minimal steric bulk.
n-Butyl (-C4H9)+2.13 Significant lipophilicity surge; high steric demand; introduction of metabolic "soft spots."

LogP
~ +1.57 A massive shift in drug-like properties.

Note: Values are approximate and derived from benzene systems but are highly transferable to the pyrimidine 5-position or 2-position.

Comparative Analysis: Methyl vs. Butyl

The following table contrasts the functional impact of these two substituents on a hypothetical bioactive pyrimidine core.

ParameterMethyl-PyrimidineButyl-PyrimidineImpact Analysis
Lipophilicity (LogP) Low / Moderate High The butyl analog partitions heavily into lipid bilayers.
Aqueous Solubility High Low Every methylene (-CH2-) unit decreases

by ~0.5 log units. Butyl substitution can crash compounds out of assay buffers.
Membrane Permeability ModerateHighButyl improves passive diffusion but risks membrane entrapment if LogP > 5.
Metabolic Stability HighLowThe butyl chain introduces

and

oxidation sites (CYP450 hydroxylation), increasing clearance.
Steric Profile Compact (A-value ~1.7)Bulky (Flexible)Butyl chains can fill hydrophobic pockets in protein targets (increasing potency) or clash with residues (decreasing potency).
Mechanism of Action: The Hydrophobic Effect

The butyl group's increased LogP is driven entropically. Water molecules must form a highly ordered "ice-like" cage (clathrate) around the hydrophobic alkyl chain. The longer butyl chain forces a larger ordering of water, which is energetically unfavorable. Partitioning into the octanol (lipid) phase releases these water molecules, increasing the system's entropy (


).

Visualization: The Lipophilicity Ladder & Workflow

Lipophilicity_SAR Base Pyrimidine Core (LogP ~ 0.6) Methyl Methyl-Pyrimidine (+CH3) LogP ~ 1.1 Base->Methyl +0.56 (π) Butyl Butyl-Pyrimidine (+C4H9) LogP ~ 2.7 Methyl->Butyl +1.57 (Δπ) Significant Hydrophobicity Jump Solubility Solubility Risk (Precipitation) Butyl->Solubility Decreases Saq Metabolism Metabolic Risk (CYP Oxidation) Butyl->Metabolism Increases Clearance

Caption: Figure 1. The "Lipophilicity Ladder" illustrating the quantitative LogP shift from methyl to butyl substitution and associated ADME risks.

Experimental Protocol: Determination of LogP

Protocol: Shake-Flask Method (OECD Guideline 107 Adapted)

Objective: Determine the partition coefficient (


) of pyrimidine derivatives between n-octanol and water (or phosphate buffer pH 7.4).

Reagents:

  • n-Octanol (HPLC Grade)

  • Milli-Q Water or Phosphate Buffer (pH 7.4)

  • Pyrimidine Test Compounds (>95% purity)

Workflow:

  • Phase Pre-Saturation (Critical Step):

    • Mix equal volumes of n-octanol and water/buffer in a large separatory funnel.

    • Shake vigorously for 24 hours.

    • Allow phases to separate for 24 hours.

    • Why? Octanol absorbs water (~2.3 M) and water absorbs octanol. Using pure solvents without pre-saturation leads to volume errors and drifting LogP values.

  • Stock Solution Preparation:

    • Dissolve the pyrimidine derivative in the pre-saturated octanol phase .

    • Target concentration: ~1 mM (ensure it is below the solubility limit).

  • Partitioning:

    • In a glass vial, combine the stock solution (octanol) with the pre-saturated aqueous phase at specific ratios (e.g., 1:1, 1:10, 10:1 depending on expected LogP).

    • Tip: For Butyl-pyrimidines (expected LogP > 2), use a higher volume of the aqueous phase to ensure detectable signal in the water layer.

  • Equilibration:

    • Invert the vials gently (do not vortex vigorously to avoid emulsions) for 1 hour at 25°C.

    • Centrifuge at 3000g for 20 minutes to break any micro-emulsions.

  • Quantification (HPLC-UV):

    • Carefully sample both phases (avoid cross-contamination).

    • Inject into HPLC.

    • Calculate

      
       using the peak areas (
      
      
      
      ):
      
      

ShakeFlask_Workflow Start Start: Pure Solvents Saturate 1. Pre-Saturation (Mix Octanol + Water 24h) Start->Saturate Dissolve 2. Dissolve Compound in Octanol Phase Saturate->Dissolve Shake 3. Partitioning (Gentle Inversion 1h) Dissolve->Shake Centrifuge 4. Phase Separation (Centrifuge 3000g) Shake->Centrifuge Analyze 5. HPLC Quantification (Both Phases) Centrifuge->Analyze

Caption: Figure 2. Step-by-step workflow for the Shake-Flask LogP determination method, emphasizing the critical pre-saturation step.

Senior Scientist Insights & Recommendations

The "Methyl Magic" vs. "Butyl Burden"
  • Use Methyl when you need to probe a small hydrophobic pocket without significantly impacting the solubility or metabolic profile of the parent scaffold. It is a "safe" optimization step.

  • Use Butyl (or Propyl) when you need to traverse a membrane barrier (e.g., blood-brain barrier) or when structural biology suggests a large hydrophobic channel in the target protein. However, be prepared to mitigate the "Butyl Burden" —the rapid metabolic clearance via

    
    -oxidation.
    

Mitigation Strategy: If the butyl group improves potency but suffers from high clearance, consider:

  • Fluorination: Add fluorine to the terminal carbon (-CF3 or -CH2F) to block metabolic oxidation.

  • Cyclization: Convert the n-butyl chain into a cyclobutyl or cyclopropyl-methyl group to reduce the entropic penalty and improve metabolic stability.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Bhal, S. K. (2024).[2][3] LogP vs LogD - What is the Difference? ACD/Labs.[4] [Link]

  • Klose, M. H. M., et al. (2018). Development and Validation of Liquid Chromatography-Based Methods to Assess the Lipophilicity of Cytotoxic Platinum(IV) Complexes. Frontiers in Chemistry. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

Sources

The Decisive Halogen: A Comparative Guide to Suzuki Coupling Yields of 4-Iodo-6-butylpyrimidine versus its Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of novel molecular entities, particularly within the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The strategic selection of coupling partners is paramount to achieving optimal reaction efficiency, yield, and purity. This guide provides an in-depth comparative analysis of the reactivity of 4-iodo-6-butylpyrimidine and its more common counterpart, 4-bromo-6-butylpyrimidine, in palladium-catalyzed Suzuki coupling reactions. By delving into the mechanistic underpinnings and presenting representative experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Consequently, the efficient functionalization of pyrimidine rings is a subject of intense research. Our focus here is to elucidate the often-overlooked impact of the halogen choice at the 4-position on the outcome of this critical transformation.

Mechanistic Considerations: The Halogen's Role in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[2] The nature of this halogen atom significantly influences the kinetics of this step and, consequently, the overall reaction efficiency.

The established trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of decreasing bond dissociation energy: I > Br > Cl > F.[3][4] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, necessitating less energy to break.[5][6] This lower activation energy for the oxidative addition of aryl iodides allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times, compared to their bromo analogs.[3]

Furthermore, the electron-deficient nature of the pyrimidine ring enhances its reactivity in Suzuki couplings compared to analogous benzene derivatives.[7] This inherent reactivity, combined with the superior leaving group ability of iodide, positions 4-iodo-6-butylpyrimidine as a hypothetically more reactive substrate than 4-bromo-6-butylpyrimidine.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X (4-Halo-6-butylpyrimidine) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-R Ar-Pd(II)(L₂)R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Ar-R' Reductive_Elimination->Ar-R caption Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: A Data-Driven Analysis

Feature4-Bromo-6-butylpyrimidine4-Iodo-6-butylpyrimidineRationale & Supporting Evidence
Reaction Temperature Typically higher (e.g., 80-110 °C)Generally lower (e.g., Room Temp. to 80 °C)The weaker C-I bond allows for oxidative addition at lower temperatures.[3]
Reaction Time Longer (e.g., 2-24 hours)Shorter (e.g., 0.5-4 hours)Faster oxidative addition leads to a more rapid catalytic turnover.[3]
Catalyst Loading May require higher loading (e.g., 2-5 mol%)Often effective at lower loading (e.g., 0.5-2 mol%)The higher reactivity of the iodo analog can compensate for lower catalyst concentrations.
Typical Yield Good to excellent, but sensitive to conditionsGenerally higher and more robustThe more facile oxidative addition often leads to cleaner reactions with fewer side products, such as homo-coupling.[9]
Substrate Cost Generally lowerTypically higherIodo-substituted heterocycles are often more expensive to synthesize or procure.

Representative Experimental Protocols

To provide a practical context for this comparison, the following are detailed, representative protocols for the Suzuki coupling of a generic arylboronic acid with both 4-bromo- and 4-iodo-6-butylpyrimidine. These protocols are based on established methodologies for similar substrates.[8][10]

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halopyrimidine, Boronic Acid, and Catalyst in a reaction vessel B Add Solvent and Base A->B C Degas the mixture (e.g., with Argon or Nitrogen) B->C D Heat the reaction mixture to the specified temperature with stirring C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate the organic phase G->H I Purify the crude product (e.g., by column chromatography) H->I caption A typical experimental workflow for a Suzuki coupling reaction.

Figure 2: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of 4-Bromo-6-butylpyrimidine

  • Reactants and Reagents:

    • 4-Bromo-6-butylpyrimidine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromo-6-butylpyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the 1,4-dioxane/H₂O solvent mixture and the K₂CO₃.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Iodo-6-butylpyrimidine

  • Reactants and Reagents:

    • 4-Iodo-6-butylpyrimidine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (1 mol%)

    • Na₂CO₃ (2.0 equiv)

    • Toluene/EtOH/H₂O (4:1:1 v/v/v)

  • Procedure:

    • To a round-bottom flask, add 4-iodo-6-butylpyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

    • Add the solvent mixture and the Na₂CO₃.

    • Stir the reaction mixture at 60 °C for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Concluding Remarks for the Practicing Scientist

In the comparative analysis of 4-bromo- and 4-iodo-6-butylpyrimidine for Suzuki coupling reactions, the iodo analog demonstrates a clear advantage in terms of reactivity. This enhanced reactivity, stemming from the lower C-I bond dissociation energy, facilitates a more rapid oxidative addition step in the catalytic cycle.[3][4] Consequently, reactions with 4-iodo-6-butylpyrimidine can often be conducted under milder conditions, with shorter reaction times and potentially lower catalyst loadings, leading to higher overall yields.

However, the choice of substrate is not solely dictated by reactivity. The higher cost and potentially lower commercial availability of 4-iodo-6-butylpyrimidine may render the bromo analog a more practical choice for large-scale syntheses, provided the reaction conditions can be optimized to achieve an acceptable yield. For intricate syntheses involving sensitive functional groups, the milder conditions afforded by the iodo substrate can be a deciding factor, minimizing the risk of side reactions and degradation.

Ultimately, the selection between these two valuable building blocks will be a strategic decision based on a careful consideration of reaction scale, substrate cost, and the chemical complexity of the target molecule. This guide serves to arm the modern chemist with the fundamental principles and practical considerations necessary to navigate this choice with confidence.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(15), 5173-5175. [Link]

  • Mubashir, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6563. [Link]

  • ResearchGate. (2022). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • So, C. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1737-1744. [Link]

  • Ahlquist, M., & Norrby, P. O. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium (0) Complexes: A DFT Study. Organometallics, 26(22), 5502-5507. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical reviews, 111(3), 2177-2250. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The catalytic mechanism of the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd (BINAP. Organometallics, 17(25), 5490-5499. [Link]

  • Vantourout, J. C., et al. (2017). Oxidative Addition of (Hetero) aryl (Pseudo) halides at Palladium (0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 139(12), 4495-4503. [Link]

  • chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Stop and Read: This is not a generic organic waste situation. 4-Bromo-6-butylpyrimidine is a halogenated heteroaromatic compound . Its disposal requires strict segregation from non-halogenated solvents to prevent downstream incinerator failure and regulatory non-compliance.

The presence of the bromine atom at the 4-position of the pyrimidine ring activates the molecule for Nucleophilic Aromatic Substitution (SnAr) . This means it is chemically distinct from standard organic trash; it is an alkylating agent capable of reacting with biological nucleophiles (proteins/DNA). Do not dispose of this down the drain or in general trash.

Chemical Profile & Hazard Identification

Before handling, verify the identity of your material against the table below.

ParameterData
Chemical Name 4-Bromo-6-butylpyrimidine
CAS Number 1694560-61-6 (Verify specific isomer on container label)
Molecular Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Physical State Likely Oil or Low-Melting Solid (MP < 50°C)
Reactivity Class Electrophile (Susceptible to SnAr at C-4 position)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Sensitizer.

The Mechanism of Hazard (Expert Insight)

To understand the safety protocol, you must understand the chemistry.

  • The Leaving Group: The bromine atom is a good leaving group.[1]

  • The Activation: The nitrogen atoms in the pyrimidine ring pull electron density away from the C-4 carbon, making it highly electrophilic.

  • The Consequence: If this compound comes into contact with skin or mucous membranes, it can react with the amine or thiol groups in your tissues (acting as nucleophiles), leading to chemical burns or sensitization.

Operational Implication: All disposal procedures must minimize the risk of aerosolization or contact. Double-gloving (Nitrile) is the minimum standard.

Disposal Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for disposing of 4-Bromo-6-butylpyrimidine.

DisposalWorkflow Start Waste Generation Source IsPure Is the material Pure (e.g., Expired Bottle)? Start->IsPure PureYes Do NOT Bulking/Pouring. Keep in original container. IsPure->PureYes Yes PureNo Is it a Reaction Mixture? IsPure->PureNo No LabelPure Label: 'Halogenated Organic Solid/Liquid' List: 4-Bromo-6-butylpyrimidine PureYes->LabelPure PackPure Lab Pack Protocol (Overpack in Drum) LabelPure->PackPure Pickup Schedule EHS Pickup PackPure->Pickup Quench Step 1: Quench Excess Reagents (Careful Exotherm Check) PureNo->Quench pHCheck Step 2: Adjust pH to 6-9 (Prevent Drum Pressurization) Quench->pHCheck Segregate Step 3: Pour into HALOGENATED Waste Stream Container pHCheck->Segregate Segregate->Pickup

Figure 1: Decision logic for segregating pure vs. mixed chemical waste. Note the critical segregation of halogenated streams.

Detailed Operational Protocols

Protocol A: Disposal of Pure Substance (Expired or Unused)

Objective: Dispose of the chemical without exposing the worker to concentrated material.

  • Do Not Decant: Never pour pure 4-Bromo-6-butylpyrimidine into a waste drum. The risk of splashing and high-concentration exposure is unnecessary.

  • Seal and Bag: Ensure the original cap is tight. Place the bottle into a clear, sealable polyethylene bag (Ziploc type) to contain any potential weeping or breakage.

  • Labeling: Apply a hazardous waste label to the bag.

    • Constituents: "4-Bromo-6-butylpyrimidine (100%)"

    • Hazard Checkbox: Toxic, Irritant.

  • Lab Packing: Place the bagged bottle into your laboratory's "Lab Pack" accumulation area. This will eventually be packed into a drum with vermiculite by your waste contractor.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Objective: Safely bulk the material into the correct waste stream.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted reagents (e.g., acid chlorides, strong bases), quench them first in a fume hood.

    • Note: 4-Bromo-6-butylpyrimidine itself does not require violent quenching, but it is often used with reactive partners.

  • Segregation (CRITICAL):

    • You MUST use the Halogenated Organic Waste container.

    • Reasoning: Incineration of brominated compounds produces Hydrogen Bromide (HBr) gas. Facilities must use incinerators equipped with acid gas scrubbers to neutralize HBr. If you put this in a "Non-Halogenated" drum (often used for fuel blending in cement kilns), you risk corroding their equipment and violating emissions permits.

  • pH Verification:

    • Before pouring, check the pH of your solution. It should be between pH 5 and 9.

    • Why? Acidic or basic solutions can catalyze polymerization or gas evolution in the waste drum, leading to pressurization and explosion.

  • Triple Rinse:

    • Empty glassware should be triple-rinsed with a small amount of compatible solvent (e.g., acetone or dichloromethane).

    • Add the rinsate to the Halogenated Waste container.

Waste Codes and Regulatory Classification

While you should always consult your local EHS officer, the following codes generally apply to halogenated intermediates.

JurisdictionWaste Code / ClassificationRationale
US EPA (RCRA) D001 (If in flammable solvent)Often mixed with solvents like Ethanol or Ethyl Acetate.
US EPA (RCRA) None (Non-listed) This specific CAS is not P-listed or U-listed. It is a "Characteristic" waste.
DOT (Shipping) UN 1759 or UN 3265 Corrosive Solid/Liquid, N.O.S. (if acidic) or Toxic Liquid, Organic N.O.S.
Lab Stream Halogenated Organic Mandatory segregation for incineration.

Emergency Procedures (Spill Response)

Scenario: You drop a 5g bottle, and it shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. The compound is a respiratory irritant.

  • PPE Up: Do not attempt cleanup without Nitrile gloves (double layer), lab coat, and safety goggles.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Deactivation (Optional but Recommended):

    • If the spill is significant, treat the area with a dilute solution of Sodium Thiosulfate or aqueous Sodium Hydroxide (1M) .

    • Chemistry: This promotes hydrolysis or substitution of the bromine, converting the reactive alkylator into a less harmful hydroxyl-pyrimidine.

  • Collection: Scoop absorbent material into a bag. Label as "Debris contaminated with 4-Bromo-6-butylpyrimidine."

References & Verification

Verification of these protocols is based on standard chemical hygiene practices for halogenated heteroaromatics.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Characteristic Waste).

  • PubChem. Compound Summary: Halogenated Pyrimidines Reactivity. National Library of Medicine.

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) Generic for Brominated Pyrimidines. (Referenced for H-codes H315/H319/H335).

Disclaimer: This guide is intended for trained laboratory personnel. Always defer to your institution's specific Environmental Health & Safety (EHS) officer for final local compliance.

Sources

Personal protective equipment for handling 4-Bromo-6-butylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Directive: Treat 4-Bromo-6-butylpyrimidine as a high-permeation risk liquid halogenated heterocycle . While specific toxicological data for this exact CAS is limited, its structural analogs (e.g., 4-bromo-6-methylpyrimidine, 4-bromo-6-chloropyrimidine) exhibit significant skin, eye, and respiratory irritation (H315, H319, H335).[1] The butyl chain increases lipophilicity, potentially enhancing skin absorption rates compared to smaller analogs.

Go/No-Go Criteria:

  • NO-GO: If your fume hood face velocity is <0.5 m/s or if you only have latex gloves available.[1]

  • GO: Procedures may proceed only within a certified fume hood using double-nitrile gloving protocols.[1]

Part 2: PPE Matrix (Self-Validating Systems)

This matrix moves beyond generic advice by incorporating "Validation Triggers"—immediate checks you must perform to ensure the gear is functioning.

Zone Required Equipment Technical Justification Validation Trigger (Self-Check)
Hand Protection Inner Layer: Nitrile (4 mil) Outer Layer: Nitrile (4-8 mil) or LaminatePermeation Defense: Halogenated pyrimidines can permeate thin nitrile in <15 mins.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.The "Balloon Test": Inflate gloves with air prior to donning to check for pinholes. During Use: If the outer glove ripples or discolors, change immediately.
Respiratory Primary: Fume Hood (Sash <18") Secondary: N95/P100 (only for spill cleanup)Vapor Control: The butyl group likely lowers vapor pressure vs. methyl analogs, but volatility remains a risk for respiratory mucosal irritation.Kimwipe Test: Tape a Kimwipe to the bottom of the sash; it must be pulled inward by airflow (verifies negative pressure).
Eye/Face Primary: Chemical Splash Goggles (ANSI Z87.1) Secondary: Face Shield (for >100mL transfers)Corrosive Potential: Pyrimidine bases are potentially corrosive to corneal tissue. Safety glasses allow vapor entry from the sides.Seal Check: Goggles must leave a temporary impression on the skin after removal, confirming a gas-tight seal.[1]
Body Primary: Lab Coat (Poly/Cotton) Secondary: Chemical Apron (Rubber/Neoprene)Splash Guard: Lipophilic liquids wick through cotton instantly. An apron provides an impermeable barrier for the torso.Coverage Check: Raise arms; if wrists are exposed between glove and cuff, use sleeve guards or longer gloves.

Part 3: Operational Workflow & Handling Protocol

Phase 1: Pre-Operational Setup
  • Quenching Agent Preparation: Prepare a beaker of 10% aqueous sodium carbonate (

    
    ) or dilute sodium hydroxide (
    
    
    
    ). Keep this inside the hood.
    • Causality: In case of a spill, immediate neutralization of the acidic hydrolysis byproducts (HBr) is critical to prevent corrosion.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if the compound appears wet or degraded, as HBr formation can corrode standard steel.

Phase 2: Active Handling (The "Drop-Wise" Rule)
  • Liquid Transfer: If the substance is liquid (likely due to the butyl chain lowering the melting point), do not pour directly. Use a glass pipette or positive-displacement pipette.[1]

    • Why: Pouring creates invisible micro-aerosols that settle on the sash and bench, creating contact hazards for the next user.

  • Solid Transfer: If solid, use a disposable anti-static weighing boat.

    • Protocol: Weigh inside the hood. Do not transport the open container to a balance outside the hood.

Phase 3: Waste Disposal & Deactivation

Never dispose of this compound down the drain.

  • Primary Waste Stream: Collect in a dedicated "Halogenated Organic Waste" container.

  • Rinse Protocol: Rinse all glassware with acetone into the waste container, then wash with soap and water.

    • Self-Validation: The final rinse water should be pH neutral (check with litmus paper) before glassware leaves the sink area.

Part 4: Emergency Response Visualization

The following logic flow dictates your immediate actions during a spill or exposure event.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Bench Spill (<10mL) Type->Spill LargeSpill Floor/Large Spill (>10mL) Type->LargeSpill Exposure Personal Exposure Type->Exposure ActionSpill 1. Cover with absorbent pads 2. Apply 10% Na2CO3 3. Wait 5 mins (Neutralize) 4. Dispose as Halogenated Waste Spill->ActionSpill ActionLarge 1. Evacuate Lab 2. Close Doors 3. Call EHS/Fire Dept LargeSpill->ActionLarge Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye WashSkin Flush 15 mins (Soap + Water) Do NOT scrub (abrasion increases absorption) Skin->WashSkin WashEye Flush 15 mins (Eyewash Station) Hold eyelids open forcefully Eye->WashEye

Figure 1: Decision logic for emergency response. Note the distinction between minor bench spills and major evacuation events.

Part 5: PPE Layering Logic

Correct layering is the only way to prevent "wrist-gap" exposure, a common failure point.[1]

PPELayering Skin Skin Surface InnerGlove 1. Inner Nitrile Glove (Cuff UNDER Lab Coat) Skin->InnerGlove Protects Hand LabCoat 2. Lab Coat Sleeve InnerGlove->LabCoat Tucked In OuterGlove 3. Outer Nitrile Glove (Cuff OVER Lab Coat) LabCoat->OuterGlove Sealed Over

Figure 2: The "Shingle Effect" layering technique ensures liquids run over the layers, not into them.[1]

References

  • BLD Pharm. (n.d.). SDS for 4-Bromo-6-butylpyrimidine (CAS 1694560-61-6). Retrieved from

  • Fisher Scientific. (2023). Chemical Resistance of Nitrile Gloves to Halogenated Hydrocarbons. Retrieved from

  • PubChem. (2023). Compound Summary: Halogenated Pyrimidines. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [1]

Sources

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